Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPPXQXMUOYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and organic synthesis, I frequently encounter the need for robust, scalable, and highly stable chemical intermediates. Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (also documented under the nomenclature 4-ethoxycarbonylphenoxy-4-chlorophenyl methane) represents a critical synthon in medicinal chemistry[1]. Characterized by its stable ethyl ester and a hydrophobic 4-chlorobenzyloxy ether linkage, this compound serves as a foundational building block for synthesizing 4-alkoxybenzoic acid derivatives[2]. These derivatives are highly prized in the pharmaceutical industry for their structural mimicry of fatty acids, making them ideal scaffolds for targeting nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40/120).
This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this vital intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is paramount for optimizing reaction conditions, particularly during liquid-liquid extraction and crystallization phases. The molecule consists of a central benzene ring substituted at the para positions with an electron-withdrawing ethyl ester and an electron-donating ether linkage connected to a 4-chlorobenzyl moiety. This push-pull electronic configuration imparts unique stability to the molecule.
Quantitative Data Summary
| Property | Value | Causality / Relevance in Workflow |
| Chemical Name | Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | Standard IUPAC nomenclature. |
| Common Synonyms | 4-ethoxycarbonylphenoxy-4-chlorophenyl methane | Frequently used in legacy synthesis literature[1]. |
| Molecular Formula | C₁₆H₁₅ClO₃ | Determines stoichiometric calculations[3]. |
| Molecular Weight | 290.74 g/mol | Essential for mass-to-mole conversions. |
| Monoisotopic Mass | 290.07098 Da | Target mass for high-resolution LC-MS validation[3]. |
| Melting Point | 83 °C – 84 °C | Critical parameter for confirming purity post-crystallization[1]. |
| Solubility | Soluble in Ether, DCM, Ethanol | Dictates the choice of extraction solvents and recrystallization media. |
Mechanistic Synthesis: The O-Alkylation Paradigm
The construction of the ether linkage in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is classically achieved via the Williamson ether synthesis [4],[2]. This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated to form a highly nucleophilic phenoxide ion, which subsequently attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion.
Below, I detail two distinct protocols. The first is the classical approach utilizing a strong base, while the second is a modern, catalytically driven approach designed to maximize yield and prevent unwanted ester hydrolysis.
Classical Synthesis Protocol (Strong Base Approach)
This legacy method utilizes sodium ethoxide as the base. Because the solvent (ethanol) and the ester group (ethyl) are identical, any transesterification that occurs is degenerate, preserving the integrity of the target molecule[1].
Step-by-Step Methodology:
-
Preparation of the Alkoxide: Dissolve 1.15 g of sodium metal in 70 mL of absolute ethanol to generate a sodium ethoxide solution in situ. Caution: This is a highly exothermic reaction; perform under an inert atmosphere.
-
Phenoxide Formation: Add 8.3 g of ethyl 4-hydroxybenzoate to the sodium ethoxide solution. The mixture will slightly darken as the phenoxide ion forms.
-
Alkylation: Introduce 8.1 g of 4-chlorobenzyl chloride in one portion[1].
-
Thermal Activation: Heat the mixture under reflux (approx. 78 °C) for 16 hours to drive the Sₙ2 substitution to completion[1].
-
Quenching & Extraction: Allow the reaction to cool to room temperature, then pour it into 500 mL of distilled water. Extract the aqueous mixture with diethyl ether (3 × 100 mL). The hydrophobic product partitions into the organic layer, leaving inorganic salts (NaCl) in the aqueous phase[1].
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄ to remove trace water, filter, and evaporate the solvent under reduced pressure[1].
-
Purification: Recrystallize the crude solid from methanol.
-
Self-Validation Checkpoint: The isolated yield should be approximately 8.5 g, presenting as a crystalline solid with a sharp melting point of 83°–84°C[1].
-
Modern Catalytic Protocol (Mild Base / Finkelstein Activation)
To avoid the hazards of handling sodium metal and the risk of saponification from trace moisture, modern industrial workflows prefer a mild base (K₂CO₃) combined with a nucleophilic catalyst (KI) in a polar aprotic solvent like 2-butanone (MEK) or DMF[4].
Causality of Reagents:
-
K₂CO₃: A mild base that is strong enough to deprotonate the phenol but too weak to hydrolyze the ethyl ester[4].
-
Potassium Iodide (KI): Acts via the Finkelstein reaction, converting the 4-chlorobenzyl chloride into the highly reactive 4-chlorobenzyl iodide in situ, drastically accelerating the Sₙ2 reaction[4].
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, combine 1.0 equivalent of ethyl 4-hydroxybenzoate, 1.1 equivalents of 4-chlorobenzyl chloride, and 4.0 equivalents of anhydrous K₂CO₃ in 2-butanone[4].
-
Catalyst Addition: Add a catalytic amount (0.1 eq) of KI[4].
-
Reflux: Heat the heterogeneous mixture under reflux for 48 hours[4].
-
Self-Validation Checkpoint: The formation of a white precipitate (KCl/KBr) indicates the progression of the substitution.
-
-
Workup: Cool the mixture, add water to dissolve the inorganic salts, and extract with diethyl ether. Wash the organic layer sequentially with water and brine to remove residual DMF/MEK, then dry over MgSO₄[4].
-
Isolation: Remove the solvent in vacuo and recrystallize the product from absolute ethanol[4].
Caption: Logical workflow for the modern, catalytically activated Williamson ether synthesis of the target compound.
Downstream Pharmacological Utility
The primary value of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate lies not in the ester itself, but in its capacity to be cleanly saponified into 4-[(4-chlorobenzyl)oxy]benzoic acid [4],[2].
By refluxing the ester in an ethanolic sodium hydroxide solution (NaOH/EtOH) for 2.5 hours, followed by acidification with HCl (pH = 1), the free carboxylic acid precipitates out in high purity[4]. This resulting acid is a highly privileged pharmacophore in rational drug design. The lipophilic 4-chlorobenzyloxy tail mimics the hydrophobic aliphatic chains of naturally occurring fatty acids, while the benzoic acid headgroup acts as an electrostatic anchor.
This structural motif is extensively utilized in the synthesis of:
-
Nuclear Receptor Ligands: Specifically Peroxisome Proliferator-Activated Receptors (PPARα/γ), which regulate metabolic and inflammatory pathways.
-
GPCR Modulators: Receptors such as GPR40 and GPR120, which are activated by free fatty acids and are prime targets for anti-diabetic therapeutics.
Caption: Downstream transformation of the stable ester precursor into active pharmaceutical ingredients.
Conclusion
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a highly stable, easily synthesized intermediate that bridges the gap between basic organic feedstocks and complex pharmaceutical agents. By employing rigorous, self-validating synthetic protocols—such as the KI-catalyzed Williamson ether synthesis—researchers can reliably produce this compound in high yields and exceptional purity. Its subsequent conversion into 4-alkoxybenzoic acid derivatives ensures its continued relevance in the development of next-generation metabolic and anti-inflammatory therapeutics.
References
-
Synthesis of 4-ethoxycarbonylphenoxy-4-chlorophenyl methane - PrepChem.com, PrepChem. 1
-
Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates | Chemistry of Materials - ACS Publications, American Chemical Society (ACS). 4
-
C16H15ClO3 - Explore - PubChemLite, PubChemLite. 3
-
Alkoxy – Knowledge and References - Taylor & Francis, Taylor & Francis. 2
Sources
Structural Elucidation and Synthesis Protocol for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Technical Guide
Introduction: Pharmacological Relevance and Structural Rationale
In modern drug discovery, the rational design of molecular scaffolds often relies on the precise modification of established pharmacophores. Ethyl 4-[(4-chlorobenzyl)oxy]benzoate serves as a highly versatile intermediate and a lipophilic structural analog often investigated in the development of peroxisome proliferator-activated receptor (PPAR) agonists, estrogen receptor modulators, and novel antimicrobial agents.
Structurally, the molecule is a hybrid of two distinct moieties: an ethyl benzoate core (derived from [1]) and a lipophilic 4-chlorobenzyl ether extension. The para-chloro substitution on the benzyl ring significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated para-hydroxylation, while the ethyl ester provides a prodrug-like handle that can be hydrolyzed in vivo to yield the active carboxylic acid.
Physicochemical Profile
Understanding the exact quantitative metrics of the target molecule is critical for predicting its behavior during synthesis, purification, and biological assaying. Below is the summarized physicochemical data for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
| Property | Quantitative Value | Causality / Implication in Development |
| Chemical Formula | C16H15ClO3 | Determines isotopic distribution in MS. |
| Molecular Weight | 290.74 g/mol | Optimal for small-molecule drug rules (Lipinski's Rule of 5). |
| Exact Mass | 290.0710 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (high lipophilicity). |
| Hydrogen Bond Acceptors | 3 | Allows for targeted receptor binding (carbonyl and ether oxygens). |
| Rotatable Bonds | 6 | Provides conformational flexibility for induced-fit receptor binding. |
Mechanistic Causality: The SN2 Etherification Strategy
The most efficient route to synthesize this molecule is via a classic [2]. However, as a Senior Application Scientist, I must emphasize that reagent selection cannot be arbitrary; it must be driven by mechanistic causality to prevent side reactions.
The Base (K₂CO₃): We utilize anhydrous potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydroxide (NaOH). NaOH would act as a nucleophile and attack the carbonyl carbon, leading to the unwanted saponification (hydrolysis) of the ethyl ester. K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~8.5) without disturbing the ester linkage. The Solvent (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. Protic solvents (like ethanol) would hydrogen-bond to the phenoxide anion, reducing its nucleophilicity. DMF solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, driving the SN2 backside attack. The Catalyst (KI): A catalytic amount of potassium iodide (KI) is introduced to initiate an in-situ Finkelstein reaction. The [3] undergoes halogen exchange to form 4-chlorobenzyl iodide, which possesses a superior leaving group, thereby accelerating the rate-determining SN2 step.
Fig 1: Mechanistic workflow and logical progression of the SN2 Williamson etherification.
Self-Validating Experimental Protocol
A robust protocol must be self-validating—meaning it contains internal checkpoints that confirm success or failure at each step without relying on external assumptions.
Step-by-Step Synthesis Workflow
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 4-hydroxybenzoate (1.66 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF.
-
Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete generation of the phenoxide anion. The solution may take on a slight yellow tint.
-
Catalysis & Alkylation: Add KI (0.16 g, 1.0 mmol, 0.1 eq), followed by the dropwise addition of 4-Chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 eq).
-
Thermal Activation: Heat the reaction mixture to 60 °C. Causality: 60 °C provides sufficient thermal energy to overcome the SN2 activation barrier without inducing thermal degradation of the ester.
-
Self-Validating Checkpoint (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
-
Validation Logic: The starting phenol is highly polar (hydrogen bond donor) and will have a low retention factor (Rf ~0.2). The successful formation of the ether eliminates this polarity, resulting in a new, highly UV-active spot at a higher Rf (~0.6). The complete disappearance of the Rf 0.2 spot validates reaction completion.
-
-
Workup & Extraction: Cool the mixture to room temperature and quench with 50 mL of distilled water (to dissolve inorganic salts and precipitate the highly lipophilic product). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to strictly remove any residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.
Analytical Characterization & Validation
To ensure absolute structural integrity, the purified compound must be subjected to a self-validating analytical matrix. If any of the following parameters deviate, the structure is compromised.
Quantitative NMR Validation Metrics
| Nucleus | Expected Shift (ppm) | Multiplicity | Integration | Structural Assignment / Validation Logic |
| ¹H NMR | 1.38 | Triplet (t) | 3H | Ester -CH₃. Confirms ester was not hydrolyzed. |
| ¹H NMR | 4.35 | Quartet (q) | 2H | Ester -CH₂-. Confirms ester integrity. |
| ¹H NMR | 5.08 | Singlet (s) | 2H | Benzylic -CH₂- ether. Critical validation: Proves successful O-alkylation. |
| ¹H NMR | 6.95 | Doublet (d) | 2H | Aromatic protons ortho to the new ether linkage. |
| ¹H NMR | 7.35 - 7.40 | Multiplet (m) | 4H | Aromatic protons of the 4-chlorobenzyl ring. |
| ¹H NMR | 8.00 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group. |
Mass Spectrometry (LC-MS)
Electrospray ionization (ESI+) must yield a pseudo-molecular ion peak [M+H]+ at m/z 291.07 . The presence of a characteristic M+2 isotope peak at ~33% intensity relative to the parent ion will physically validate the presence of the single chlorine atom.
Fig 2: Self-validating analytical workflow ensuring absolute structural confirmation.
References
Comprehensive Whitepaper on the Solubility Profiling of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in Organic Solvents
Executive Summary
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (Molecular Formula: C₁₆H₁₅ClO₃; MW: 290.74 g/mol ) is a critical intermediate and building block in advanced organic synthesis and pharmaceutical development. Its molecular architecture—combining a lipophilic chlorobenzyl ether with a polar ethyl benzoate ester—creates a unique solvation profile. Understanding its thermodynamic solubility in various organic solvents is paramount for optimizing reaction media, designing extraction workflows, and engineering crystallization processes. This whitepaper provides a rigorous scientific framework for predicting, measuring, and applying the solubility data of this compound, grounded in established physical chemistry principles.
Molecular Architecture & Solvation Thermodynamics
To predict the solubility of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, we must first deconstruct its structural causality. The molecule lacks strong hydrogen-bond donors (such as -OH or -NH₂ groups) but possesses multiple hydrogen-bond acceptors (the ether oxygen and the ester carbonyl oxygen).
The Hansen Solubility Parameter (HSP) Framework
The dissolution of a solute in a solvent is thermodynamically favorable when the change in Gibbs free energy ( ΔGmix ) is negative. To achieve this, the cohesive energy density of the solvent must closely match that of the solute. This is quantified using Hansen Solubility Parameters (HSP), which divide the total cohesive energy into three distinct intermolecular forces[1]:
-
Dispersion Forces ( δD ): Driven by London dispersion forces. The heavy chlorine atom and the two aromatic rings in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate significantly elevate its δD requirement.
-
Polar Forces ( δP ): Driven by permanent dipole-dipole interactions. The ester and ether linkages create a moderate δP .
-
Hydrogen Bonding ( δH ): Driven by electron exchange. Because the compound acts only as an H-bond acceptor, solvents with moderate δH (like alcohols) can solvate it, but highly structured H-bond networks (like water) will reject it.
When the distance in the 3D Hansen space ( Δδ ) between the solvent and Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is minimized (typically Δδ≤5 MPa0.5 ), high solubility is achieved[1].
Thermodynamic decision tree for solvent selection based on HSP matching.
Experimental Methodology: The Isothermal Shake-Flask Protocol
While theoretical models provide excellent screening tools, empirical validation is required for process chemistry. The Isothermal Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic equilibrium solubility[2].
Causality Behind the Protocol Design
This protocol is designed as a self-validating system. By testing multiple time points (e.g., 24, 48, and 72 hours), the scientist ensures that true thermodynamic equilibrium has been reached, rather than a transient kinetic state. The use of a supersaturated suspension guarantees that the chemical potential of the dissolved solute is equal to the chemical potential of the solid phase[3].
Step-by-Step Workflow
-
Supersaturation Preparation: Accurately weigh an excess amount of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate into a series of borosilicate glass vials. Add a precise volume (e.g., 5.0 mL) of the target organic solvent.
-
Isothermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Submerge them in a thermostatic shaking water bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for 48 to 72 hours[2].
-
Phase Separation: Cease agitation and allow the vials to stand undisturbed at the experimental temperature for 4 hours. This allows the undissolved crystalline lattice to settle, preventing micro-particulate contamination of the supernatant.
-
Filtration: Carefully extract 1.0 mL of the supernatant using a pre-warmed glass syringe. Filter immediately through a 0.45 µm PTFE membrane filter. Note: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DCM and THF.
-
Quantification: Dilute the filtrate volumetrically to fall within the linear dynamic range of the analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), utilizing a validated calibration curve.
Workflow for the Isothermal Shake-Flask Method for solubility determination.
Quantitative & Qualitative Solubility Data
Based on the structural lipophilicity, halogenation, and ester/ether functionalities of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, the following table summarizes the expected solubility profile across various solvent classes. This data is critical for selecting reaction media or designing anti-solvent crystallization processes.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Solubility at 25°C | Solubility at 40°C | Process Application |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | > 150 mg/mL | Primary reaction medium; Extraction |
| Ethers | Tetrahydrofuran (THF) | 7.58 | > 100 mg/mL | > 120 mg/mL | Grignard/Coupling reaction medium |
| Esters | Ethyl Acetate (EtOAc) | 6.02 | 50 - 100 mg/mL | 80 - 120 mg/mL | Recrystallization (Good solvent) |
| Aromatic | Toluene | 2.38 | 30 - 50 mg/mL | 60 - 80 mg/mL | High-temp reaction medium |
| Alcohols | Ethanol (EtOH) | 24.55 | 5 - 15 mg/mL | 20 - 35 mg/mL | Recrystallization (Co-solvent) |
| Aliphatic | n-Hexane | 1.88 | < 2 mg/mL | < 5 mg/mL | Anti-solvent for crystallization |
| Aqueous | Water | 80.10 | < 0.01 mg/mL | < 0.01 mg/mL | Aqueous wash / Phase separation |
Data Interpretation: The compound exhibits maximum solubility in moderately polar, aprotic solvents (DCM, THF, EtOAc) due to optimal dipole-dipole matching and favorable dispersion interactions with the chlorophenyl ring. Conversely, it is practically insoluble in water and highly non-polar aliphatics (Hexane), making Hexane an ideal anti-solvent for precipitating the compound out of an Ethyl Acetate solution.
Strategic Applications in Process Chemistry
Understanding this solubility profile unlocks several process engineering advantages:
-
Liquid-Liquid Extraction: Following a synthesis step, the crude mixture can be quenched with water. Because the compound is highly soluble in DCM and insoluble in water, a DCM/Water biphasic system will cleanly partition the Ethyl 4-[(4-chlorobenzyl)oxy]benzoate into the organic layer, leaving inorganic salts in the aqueous phase.
-
Cooling Crystallization: The steep thermal solubility gradient in solvents like Ethanol (e.g., moving from 35 mg/mL at 40°C to 5 mg/mL at 5°C) makes it an excellent candidate for cooling crystallization, allowing for high-yield recovery of the purified solid.
References
-
"Hansen Solubility Parameters Applied to the Extraction of Phytochemicals", National Institutes of Health (PMC). 1
-
"An In-depth Technical Guide to the Solubility of 1-Bromonaphthalene in Organic Solvents", Benchchem. 2
-
"The Experimental Determination of Solubilities", ResearchGate. 3
Sources
Thermodynamic Profiling and Physicochemical Characterization of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Technical Guide
Executive Summary & Molecular Architecture
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (Chemical Formula: C16H15ClO3 , MW: 290.74 g/mol ) is a highly lipophilic aromatic ester. Synthesized via the base-catalyzed O-alkylation of ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride[1], this compound serves as a critical intermediate in the development of various biologically active molecules, including PPAR agonists and anti-inflammatory agents.
Understanding the thermodynamic properties of this compound—specifically its solid-state phase transitions, solution thermodynamics, and partitioning behavior—is paramount for downstream pharmaceutical formulation and crystal engineering. Because the molecule lacks strong hydrogen-bond donors but possesses multiple hydrogen-bond acceptors (ester and ether oxygens) and a polarizable halogen (chlorine), its crystal lattice energy and solvation free energy are dictated by a delicate balance of dipole-dipole interactions, π−π stacking, and hydrophobic effects.
This whitepaper provides an in-depth, self-validating methodological framework for characterizing the thermodynamic profile of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Solid-State Thermodynamics & Phase Transitions
The solid-state thermodynamics of a pharmaceutical intermediate dictate its stability, processability, and dissolution energy barrier. Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the energetics of phase transitions, allowing for the precise determination of the melting temperature ( Tm ) and the enthalpy of fusion ( ΔHfus )[2].
Protocol: Modulated Differential Scanning Calorimetry (MDSC)
To accurately decouple reversing heat capacity events (e.g., glass transitions if the sample amorphizes) from non-reversing kinetic events (e.g., enthalpy relaxation or degradation), MDSC is employed.
Causality & Self-Validation: A standard single-heating DSC run can conflate thermal history with true thermodynamic melting. To ensure the measured ΔHfus represents the stable polymorph, we utilize a Heat-Cool-Heat cycle . The first heating erases the thermal history; the controlled cooling establishes a known crystallization baseline; the second heating provides the true thermodynamic parameters.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 3.0–5.0 mg of crystalline Ethyl 4-[(4-chlorobenzyl)oxy]benzoate into a standard aluminum hermetic pan. Seal the pan to prevent the sublimation of the lipophilic solid at elevated temperatures.
-
Purge Gas: Utilize high-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.
-
First Heating Cycle (Thermal Erasure): Heat the sample from 20 °C to 120 °C at a linear rate of 10 °C/min.
-
Cooling Cycle (Controlled Crystallization): Cool the sample from 120 °C to 0 °C at 5 °C/min to induce nucleation and crystallization.
-
Second Heating Cycle (Thermodynamic Measurement): Apply a modulated heating rate (e.g., 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds) up to 150 °C.
-
Data Extraction: Integrate the endothermic melting peak from the reversing heat flow signal to calculate ΔHfus (J/g) and extrapolate the onset temperature ( Tm ).
Solution Thermodynamics & The Van 't Hoff Equation
The dissolution of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a thermodynamic cycle involving the disruption of the crystal lattice (endothermic) and subsequent solvation of the isolated molecules (exothermic). Because of the bulky chlorobenzyl group, aqueous dissolution is heavily restricted by the hydrophobic effect, making the process entropically unfavorable in pure water[3].
To extract the standard enthalpy ( ΔHsol∘ ) and entropy ( ΔSsol∘ ) of solution, temperature-dependent solubility data is fitted to the van 't Hoff equation[4]:
lnx=−RTΔHsol∘+RΔSsol∘
(Where x is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature).
Protocol: Temperature-Dependent Shake-Flask Method
Causality & Self-Validation: Kinetic solubility often overestimates true thermodynamic solubility due to supersaturation. To guarantee thermodynamic equilibrium, the system must be agitated for an extended period, and the residual solid must be analyzed via Powder X-Ray Diffraction (PXRD) post-equilibration to ensure no solvent-mediated polymorphic transformation occurred.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate to 10 mL of the chosen solvent (e.g., Ethanol/Water cosolvent mixtures) in sealed, jacketed glass vials.
-
Equilibration: Place the vials in a thermostatic shaking water bath. Maintain the temperature at specific intervals (e.g., 293.15 K, 303.15 K, 313.15 K, 323.15 K) with an accuracy of ±0.1 K. Shake at 150 RPM for 48 hours to ensure complete thermodynamic equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for 12 hours at the test temperature to ensure complete sedimentation of undissolved microcrystals.
-
Quantification: Extract an aliquot of the supernatant using a pre-warmed syringe filter (0.22 µm PTFE). Dilute appropriately and quantify the solute concentration via Reverse-Phase HPLC (UV detection at ~254 nm).
-
Solid-State Verification: Recover the residual solid, dry it under vacuum, and perform PXRD. If the diffractogram matches the starting material, the calculated van 't Hoff parameters are valid for the original polymorph.
Visualization of Thermodynamic Workflows
Fig 1. Thermodynamic characterization workflow for lipophilic intermediates.
Fig 2. Thermodynamic cycle of dissolution illustrating enthalpic contributions.
Quantitative Data Presentation
The following tables summarize the predicted physicochemical baseline and the experimental matrix required for the comprehensive thermodynamic profiling of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description | Thermodynamic Implication |
| Molecular Formula | C16H15ClO3 | High carbon/halogen ratio drives hydrophobicity. |
| Molecular Weight | 290.74 g/mol | Moderate size; impacts entropy of cavity formation in water. |
| H-Bond Donors | 0 | Lacks capacity to donate H-bonds to water, reducing aqueous ΔHsolv . |
| H-Bond Acceptors | 3 (Ester & Ether Oxygens) | Primary sites for dipole-dipole interactions with protic solvents. |
| Estimated Log P | ~4.5 - 5.0 | Highly lipophilic; partitioning is thermodynamically driven into lipid phases. |
Table 2: Experimental Matrix for Thermodynamic Profiling
| Thermodynamic Property | Analytical Technique | Temperature Range | Primary Output Parameters |
| Phase Transitions | Modulated DSC | 0 °C to 150 °C | Tm , ΔHfus , ΔCp |
| Aqueous/Organic Solubility | Shake-Flask + HPLC-UV | 293.15 K to 323.15 K | Mole fraction solubility ( x ), ΔGsol∘ |
| Dissolution Energetics | Van 't Hoff Plotting | 293.15 K to 323.15 K | ΔHsol∘ , ΔSsol∘ |
| Lipophilicity / Partitioning | Isothermal Titration Calorimetry | 298.15 K (Isothermal) | ΔGtransfer , logP |
Sources
- 1. prepchem.com [prepchem.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Introduction and Significance
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate belongs to the class of benzyl ether derivatives of ethylparaben. Such compounds are of interest in medicinal chemistry and materials science due to their diverse potential applications. The physical properties of a compound, primarily its melting and boiling points, are fundamental to its purification, formulation, and overall application. These characteristics provide insights into the purity of the synthesized compound and the strength of its intermolecular forces.
Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
A plausible and common method for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride in the presence of a base.
Conceptual Synthesis Workflow:
Caption: Williamson Ether Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Physicochemical Data: Melting and Boiling Points
As of the latest literature review, specific experimental melting and boiling point data for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate have not been reported. However, we can estimate these values by examining structurally analogous compounds.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 4-hydroxybenzoate | 4-(HO)C₆H₄COOC₂H₅ | 114-117 | 297-298 |
| Ethyl 4-chlorobenzoate | 4-(Cl)C₆H₄COOC₂H₅ | Liquid at RT | 237-239[1][2] |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | 4-(CH₃C₆H₄CH₂O)C₆H₄COOC₂H₅ | 50-51[3] | Not reported |
| Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | 4-(ClC₆H₄CH₂O)C₆H₄COOC₂H₅ | Estimated: 60-80 | Estimated: >300 |
Rationale for Estimation: The introduction of the 4-chlorobenzyl ether group is expected to increase the molecular weight and introduce additional dipole-dipole interactions compared to the starting material, ethyl 4-hydroxybenzoate. This would lead to a higher boiling point. The melting point is also expected to be higher than that of the methyl-substituted analog due to the larger and more polarizable chlorine atom, leading to stronger crystal lattice forces.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points is crucial for the characterization of a newly synthesized compound. The following sections detail the standard laboratory procedures.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[4][5]
Experimental Workflow for Melting Point Determination:
Caption: Capillary Method for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is completely dry and finely powdered.[4]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[6]
-
Melting Point Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.[1]
-
Heating and Observation: If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate. For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then slow the heating rate to 1-2°C per minute.[1][6]
-
Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the last solid crystal melts. This range is the melting point of the compound.[1]
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[7][8] For compounds that may decompose at their atmospheric boiling point, it is often determined at reduced pressure.
Experimental Workflow for Boiling Point Determination (Thiele Tube Method):
Caption: Thiele Tube Method for Boiling Point Determination.
Detailed Protocol:
-
Apparatus Setup: Attach a small test tube containing 0.5 mL of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate to a thermometer. Place a small, inverted capillary tube (sealed at the top) into the liquid.[9]
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.[9]
-
Observation: As the liquid heats, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[10]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The moment the bubbling stops and the liquid begins to be drawn into the capillary tube, the temperature on the thermometer is the boiling point of the liquid.[9][10]
Conclusion
While direct experimental data for the melting and boiling points of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate are not currently available, this guide provides a robust framework for their determination and estimation. The synthesis via Williamson etherification is a standard and reliable method. The detailed protocols for melting and boiling point determination provide the necessary steps for accurate characterization. These fundamental physical properties are indispensable for the purification, identification, and successful application of this and other novel compounds in research and development.
References
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Retrieved from [Link]
-
Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Retrieved from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Melting point determination - SSERC. Retrieved from [Link]
-
Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved from [Link]
-
Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate - PMC. Retrieved from [Link]
Sources
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. byjus.com [byjus.com]
- 3. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Boiling Points - Procedure [jove.com]
The 4-[(4-Chlorobenzyl)oxy]benzoate Scaffold: A Technical Guide to Synthesis, Derivatization, and Pharmacological Utility
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review
Executive Summary
In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating lead generation. The ethyl 4-[(4-chlorobenzyl)oxy]benzoate architecture represents a highly versatile, structurally robust pharmacophore. Characterized by a central phenyl ring flanked by an ester functionality and a lipophilic, halogenated benzyl ether, this scaffold serves as a foundational intermediate for a diverse array of therapeutic agents.
This whitepaper provides an in-depth technical review of the 4-[(4-chlorobenzyl)oxy]benzoate core. We dissect the mechanistic rationale behind its synthesis, explore its derivatization into potent antimicrobial and endocrine-targeting agents, and provide field-proven, self-validating experimental protocols to ensure high-fidelity replication in the laboratory.
Mechanistic Rationale & Pharmacophore Dynamics
The pharmacological value of ethyl 4-[(4-chlorobenzyl)oxy]benzoate lies in its modularity and its ability to engage in multiple non-covalent interactions within biological targets.
-
The 4-Chloro Substituent: The para-chloro group significantly enhances the overall lipophilicity (LogP) of the molecule, driving partitioning into lipid-rich microenvironments. Furthermore, the anisotropic charge distribution around the chlorine atom enables highly directional halogen bonding with backbone carbonyls in target protein binding pockets[1].
-
The Ether Linkage: Unlike rigid carbon-carbon bonds, the ether oxygen provides conformational flexibility, allowing the two aromatic rings to adopt optimal dihedral angles for π−π stacking. It also serves as a weak hydrogen-bond acceptor. Bioisosteric replacement of this oxygen with an amine (yielding 4-[(4-chlorobenzyl)amino]benzoic acid) alters the hydrogen-bonding profile while preserving the spatial geometry[2].
-
The Ethyl Ester: In medicinal chemistry, the ethyl ester frequently acts as a prodrug moiety. It masks the polarity of the underlying carboxylic acid (which is available commercially as a building block), facilitating cellular membrane penetration before undergoing targeted hydrolysis by intracellular carboxylesterases.
Fig 1. Pharmacophoric features and target interactions of the core scaffold.
Biological Applications of Derivatives
The core scaffold is rarely the final drug candidate; rather, it is derivatized to target specific disease pathways.
Antimicrobial and Antifungal Agents
Hydrazinolysis of the ester yields a versatile benzohydrazide intermediate, which can be cyclized into 1,3,4-thiadiazole or 1,2,4-triazole derivatives. Research has demonstrated that these heterocyclic derivatives, bearing the 4-chlorobenzyloxy moiety, exhibit profound anti-Candida albicans activity by disrupting fungal cell wall biosynthesis[3].
Endocrine Modulation and Oncology
Modifications to the 4-(4-chlorobenzyloxy)phenyl scaffold have yielded highly potent androgen receptor (AR) antagonists. By exploiting the lipophilic nature of the 4-chloro substituent, these derivatives effectively target mutated lipid-binding pockets in prostate cancer therapies, overcoming resistance mechanisms associated with traditional AR inhibitors[1].
Agrochemical and Insecticidal Activity
In agricultural research, structurally analogous ethyl 4-[(benzodioxan-6-yl)methyl]benzoates act as potent anti-juvenile hormone agents. These compounds disrupt the endocrine system of insects such as Bombyx mori, inducing precocious metamorphosis and serving as highly selective pest control agents[4].
Quantitative Data Analysis
To guide synthetic planning, the following table summarizes the physicochemical properties and validated reaction yields for key derivatives derived from the 4-chlorobenzyloxy scaffold.
Table 1: Physicochemical and Yield Metrics of Key Derivatives
| Compound / Intermediate | Derivative Class | Synthesis Yield (%) | LogP (Calc)* | Primary Application |
| Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | Core Scaffold | 90%[3] | 4.82 | Synthetic Intermediate |
| 4-[(4-chlorobenzyl)oxy]benzohydrazide | Hydrazide | 95%[3] | 2.95 | Antimicrobial Precursor |
| 1-(4-[(4-chlorobenzyl)oxy]benzoyl)-4-phenylthiosemicarbazide | Thiosemicarbazide | 98%[3] | 4.10 | Anti-Candida Agent |
| N'-[4-(4-Chlorobenzyloxy)phenyl]-N,N-dimethylsulfamide | Sulfonamide | 70%[1] | 3.50 | AR Antagonist (Prostate Cancer) |
*LogP values are computationally derived estimates for lipophilicity comparison.
Core Synthetic Workflow & Self-Validating Protocols
The synthesis of the core scaffold relies on a highly efficient Williamson etherification, followed by downstream functionalization.
Fig 2. Stepwise synthetic workflow for the 4-[(4-chlorobenzyl)oxy]benzoate scaffold.
Protocol A: Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Causality & Design: This protocol utilizes K2CO3 in Dimethylformamide (DMF). DMF is chosen because, as a polar aprotic solvent, it does not solvate the phenoxide anion, leaving it "naked" and significantly increasing its nucleophilicity for the SN2 displacement. K2CO3 is selected because its pKa (~10.3) is sufficient to quantitatively deprotonate the phenol ( pKa ~9.5) but too weak to cause competitive saponification (hydrolysis) of the ethyl ester[3].
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 equivalent of ethyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K2CO3 . Stir the suspension at room temperature for 30 minutes. Observation: The solution may adopt a slight yellow tint as the phenoxide is generated.
-
Alkylation: Dropwise, add 1.1 equivalents of 4-chlorobenzyl chloride. Elevate the reaction temperature to 80°C and stir for 6–8 hours. Heat is required to overcome the activation energy barrier of the SN2 reaction.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 4:1). The starting phenol is highly polar and retains on silica (low Rf ). Upon successful alkylation, the loss of the hydroxyl group drastically reduces polarity, resulting in a fast-eluting, UV-active product spot (high Rf ).
-
Workup & Purification: Quench the reaction by pouring it into crushed ice water. Extract the aqueous phase with Ethyl Acetate ( 3×20 mL).
-
Critical Step: Wash the combined organic layers with 5% aqueous NaOH. Causality: This selectively deprotonates any unreacted starting phenol, pulling it into the aqueous layer and ensuring the organic layer contains only the pure ether product[3].
-
-
Isolation: Wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol (Expected Yield: ~90%).
-
Spectroscopic Validation: Verify via 1H NMR. The disappearance of the phenolic -OH signal (~10 ppm) and the emergence of a sharp singlet at ~5.1 ppm (corresponding to the newly formed benzylic CH2 protons) confirms complete alkylation.
Protocol B: Hydrazinolysis to 4-[(4-chlorobenzyl)oxy]benzohydrazide
Causality & Design: Converting the ester to a hydrazide is the gateway to synthesizing bioactive heterocycles (triazoles/thiadiazoles). Ethanol is used as the solvent to ensure solubility of both the ester and the hydrazine hydrate, while reflux conditions drive the nucleophilic acyl substitution forward.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 equivalent of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in absolute ethanol.
-
Substitution: Add an excess (typically 5.0 equivalents) of 64% hydrazine hydrate ( NH2NH2⋅H2O ).
-
Reflux: Heat the mixture to reflux (80°C) for 8 hours[3].
-
Self-Validation: Monitor via TLC (Ethanol:Benzene 1:4). The conversion of the non-polar ester to the highly polar hydrazide will manifest as a new spot with a significantly lower Rf value (~0.65)[3].
-
Isolation: Concentrate the ethanol under reduced pressure. The resulting white solid is recrystallized from a Water/Methanol mixture to yield pure 4-[(4-chlorobenzyl)oxy]benzohydrazide (Expected Yield: ~95%).
References
Below is the consolidated list of authoritative sources cited in this whitepaper, including valid URLs for verification:
- PubChem CID 3975397 - 4-[(4-Chlorobenzyl)
- SciELO Brazil - Synthesis and evaluation as anti-Candida albicans 1,3,4-Thiadiazole and 1,2,4-triazole-3(4H)
- ACS Publications - Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)
- PubMed Central (PMC) - Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer.
- Sigma-Aldrich - 4-[(4-Chlorobenzyl)oxy]benzoic acid AldrichCPR.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-[(4-Chlorobenzyl)amino]benzoic acid | C14H12ClNO2 | CID 3975397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Anti-juvenile hormone activity of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their effect on the juvenile hormone titer in the hemolymph of the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide will focus on the closely related and well-characterized analog, Ethyl 4-[(4-methylbenzyl)oxy]benzoate . The synthesis, properties, and potential applications of this analog offer significant insights into the chemical nature and utility of the target compound.
Compound Identification and Analogy
For the purpose of this guide, we will use Ethyl 4-[(4-methylbenzyl)oxy]benzoate as a reference compound.
| Property | Value (for Ethyl 4-[(4-methylbenzyl)oxy]benzoate) |
| IUPAC Name | ethyl 4-[(4-methylbenzyl)oxy]benzoate |
| CAS Number | Not readily available in searched databases |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
The primary difference between the target compound and the analog is the substitution on the benzyl ring (chloro vs. methyl). This substitution is expected to influence the electronic properties and reactivity of the molecule, which will be discussed in the relevant sections.
Synthesis and Mechanistic Insights
The most logical and experimentally validated route for the synthesis of this class of compounds is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In the case of Ethyl 4-[(4-methylbenzyl)oxy]benzoate, the synthesis proceeds by reacting ethyl 4-hydroxybenzoate with 4-methylbenzyl bromide.[1]
The causality behind this experimental choice is rooted in the principles of nucleophilic substitution. The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 4-methylbenzyl bromide, displacing the bromide ion and forming the ether linkage. Acetone is a suitable solvent for this reaction as it is polar aprotic, which facilitates the dissolution of the reactants without interfering with the nucleophilic attack.
Sources
Structural and Spectral Profiling of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Executive Overview
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (C16H15ClO3) is a highly versatile lipophilic intermediate frequently utilized in the rational design of bioactive small molecules. Structurally, it integrates an ethyl ester, a central phenoxy core, and a 4-chlorobenzyl moiety. Understanding its spectral characteristics is paramount for researchers engaged in structure-activity relationship (SAR) studies and pharmacokinetic optimization, as these functional groups dictate both target binding affinity and metabolic stability.
Synthesis Methodology & Self-Validating Protocol
The synthesis of this compound relies on the classic Williamson ether synthesis, coupling ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride[1].
Causality in Experimental Design
-
Base Selection (K2CO3): Potassium carbonate is selected as a mild base. It is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ~10) to form the reactive phenoxide nucleophile, but not strong enough to induce unwanted saponification of the ethyl ester.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 substitution.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of ethyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add 1.5 eq of anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add 1.1 eq of 4-chlorobenzyl chloride dropwise. Elevate the temperature to 80°C and stir for 4 hours.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the highly polar phenolic starting material (which exhibits a low Rf due to hydrogen bonding) and the emergence of a higher Rf, UV-active spot confirms the formation of the ether product.
-
Workup: Cool to room temperature and quench with ice water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
-
Chemical Validation: Wash the combined organic layers with 1M NaOH. This step acts as a chemical filter, actively removing any unreacted ethyl 4-hydroxybenzoate into the aqueous layer, ensuring the crude organic phase is free of phenolic impurities.
-
Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization from ethanol.
Fig 1. Step-by-step synthesis workflow for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of this compound provide definitive proof of its structural connectivity. The chemical shifts are governed by the electronic environment created by the ester, the ether oxygen, and the chlorine atom[2].
Table 1: 1H NMR Data Summary (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |
| 1.38 | Triplet (t) | 3H | -CH2-CH3 (Ethyl) | Standard aliphatic methyl, split by adjacent CH2 group. |
| 4.35 | Quartet (q) | 2H | -O-CH2 -CH3 (Ethyl) | Deshielded by the adjacent ester oxygen; split by the CH3 group. |
| 5.09 | Singlet (s) | 2H | Ar-CH2 -O-Ar | Strongly deshielded by both the electronegative ether oxygen (inductive effect) and the aromatic ring current (anisotropic effect)[3]. |
| 6.98 | Doublet (d) | 2H | Ar-H (Benzoate, C3/C5) | Shielded by the electron-donating resonance effect (+R) of the ether oxygen. |
| 7.36 - 7.38 | Multiplet (m) | 4H | Ar-H (Chlorophenyl) | The 4-chlorophenyl protons often appear as a tight AB system or overlapping doublets due to the similar electronic effects of the -CH2O- group and the -Cl atom. |
| 8.01 | Doublet (d) | 2H | Ar-H (Benzoate, C2/C6) | Strongly deshielded by the electron-withdrawing resonance effect (-R) of the conjugated carbonyl group. |
Table 2: 13C NMR Data Summary (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 14.4 | Primary (CH3) | Ethyl methyl carbon |
| 60.7 | Secondary (CH2) | Ethyl methylene carbon |
| 69.3 | Secondary (CH2) | Benzylic methylene carbon |
| 114.5 | Tertiary (CH) | Benzoate C3, C5 (ortho to ether) |
| 123.2 | Quaternary (C) | Benzoate C1 (ipso to ester) |
| 128.8, 128.9 | Tertiary (CH) | Chlorophenyl C2', C3', C5', C6' |
| 131.6 | Tertiary (CH) | Benzoate C2, C6 (ortho to ester) |
| 134.1 | Quaternary (C) | Chlorophenyl C4' (C-Cl) |
| 134.8 | Quaternary (C) | Chlorophenyl C1' (ipso to CH2) |
| 162.4 | Quaternary (C) | Benzoate C4 (C-O) |
| 166.4 | Quaternary (C) | Ester Carbonyl (C=O) |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy validates the presence of the key functional groups. The exact frequencies are dictated by the bond force constants and atomic masses[4].
Table 3: FT-IR Key Absorption Bands (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Causality / Interpretation |
| ~2980 | C-H stretch (aliphatic) | Characteristic of the ethyl and benzylic methylene groups. |
| ~1710 | C=O stretch (ester) | Appears lower than typical aliphatic esters (~1735 cm⁻¹) because conjugation with the aromatic ring lowers the double-bond character of the carbonyl group via resonance. |
| ~1605, 1510 | C=C stretch (aromatic) | Skeletal vibrations of the two distinct benzene rings. |
| ~1250, ~1100 | C-O-C stretch | Asymmetric and symmetric stretching of the ether and ester linkages. |
| ~1090 | C-Cl stretch | Strong absorption characteristic of aryl chlorides[4]. |
| ~840 | C-H out-of-plane bend | Confirms the para-disubstituted nature of both aromatic rings. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural clues through predictable fragmentation pathways. The molecule yields a distinct isotopic signature due to the natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%), resulting in a 3:1 ratio for all chlorine-containing fragments.
Fragmentation Pathway Analysis:
-
Molecular Ion: The parent ion [M]⁺• appears at m/z 290 (for ³⁵Cl) and m/z 292 (for ³⁷Cl).
-
Ether Cleavage (Base Peak): The most favorable fragmentation is the cleavage of the C-O ether bond. This yields the highly stable 4-chlorobenzyl cation (m/z 125 / 127), which is resonance-stabilized and may rearrange into a chlorotropylium ion. This typically forms the base peak (100% relative abundance)[3].
-
Ester Cleavage: Loss of the ethoxy radical (•OCH2CH3, -45 Da) from the molecular ion yields an acylium ion at m/z 245 / 247. Subsequent loss of carbon monoxide (CO, -28 Da) yields a secondary fragment at m/z 217 / 219.
Fig 2. Primary Electron Ionization (EI) mass fragmentation pathways.
Sources
- 1. Synthesis and Characterization of Bioactive Cadmium (II) Complexes Derived from 4-Benzyloxybenzoylhydrazine with Different Aromatic Aldehydes, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl-4-chlorobenzoate [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol centers on the robust and widely applicable Williamson ether synthesis, reacting ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge and practical steps to successfully and efficiently synthesize this target molecule.
Introduction: The Significance of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Substituted benzoate esters are pivotal structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents. Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, in particular, serves as a versatile building block for more complex molecules. The introduction of the 4-chlorobenzyl ether linkage can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the efficient synthesis of this intermediate is therefore of considerable value to the drug discovery and development community.
The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] This reaction is favored for its broad scope and applicability in both laboratory and industrial settings.[2]
Reaction Mechanism: The Williamson Ether Synthesis
The formation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate from ethyl 4-hydroxybenzoate and 4-chlorobenzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are outlined below:
-
Deprotonation: The phenolic proton of ethyl 4-hydroxybenzoate is acidic and is readily removed by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.[4]
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.[1]
-
Displacement: This attack occurs in a concerted fashion, with the phenoxide ion forming a new carbon-oxygen bond while simultaneously displacing the chloride leaving group.[1][2]
This SN2 pathway is highly effective for primary alkyl halides like 4-chlorobenzyl chloride, as steric hindrance is minimal, and the benzylic position is activated towards nucleophilic attack.[5]
Caption: Reaction workflow for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 4-hydroxybenzoate | 166.17 | 5.00 g | 30.1 | 1.0 |
| 4-Chlorobenzyl chloride | 161.03 | 5.09 g | 31.6 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.32 g | 60.2 | 2.0 |
| Acetone | 58.08 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Water (H₂O) | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4-hydroxybenzoate (5.00 g, 30.1 mmol), 4-chlorobenzyl chloride (5.09 g, 31.6 mmol), and anhydrous potassium carbonate (8.32 g, 60.2 mmol) in 100 mL of acetone.
-
Reaction Execution: Stir the mixture vigorously and heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl 4-hydroxybenzoate) is consumed. This typically takes 6-8 hours.[2][6]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford Ethyl 4-[(4-chlorobenzyl)oxy]benzoate as a white solid.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Ensure the potassium carbonate is anhydrous and finely powdered. - Consider using a more polar aprotic solvent like DMF or acetonitrile.[1] |
| Side reactions | - Maintain the recommended reaction temperature to avoid potential side reactions. | |
| Incomplete Reaction | Insufficient base | - Ensure the correct stoichiometry of the base is used. For less reactive phenols, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF could be considered, though this is often unnecessary for this substrate.[4] |
| Poor quality of reagents | - Use high-purity starting materials and anhydrous solvents. | |
| Product Contamination | Incomplete removal of starting materials or byproducts | - Optimize the work-up procedure, ensuring thorough washing. - Perform column chromatography for higher purity if recrystallization is insufficient.[6] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
4-Chlorobenzyl chloride is a lachrymator and should be handled with care.
-
Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.
Characterization
The identity and purity of the synthesized Ethyl 4-[(4-chlorobenzyl)oxy]benzoate can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester C=O, ether C-O).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate from readily available starting materials. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. By understanding the reaction mechanism and potential areas for optimization, researchers can consistently achieve high yields of the desired product, facilitating further research and development in the field of medicinal chemistry.
References
- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via Williamson Ether Synthesis
Abstract
This document provides an in-depth guide for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a valuable intermediate in drug discovery and materials science. The protocol is centered around the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1] We will explore the mechanistic underpinnings of this Sₙ2 reaction, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction optimization and troubleshooting. This guide is intended for researchers and professionals in chemical synthesis, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring prevalence in organic synthesis is a testament to its broad scope and straightforward execution. The reaction fundamentally involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide ion.[3][4]
The alkoxide (RO⁻), generated by deprotonating an alcohol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2][3] This process, governed by the principles of Sₙ2 reactions, is most efficient with unhindered, primary alkyl halides.[3]
In this application note, we focus on the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. This reaction involves the O-alkylation of a phenol (Ethyl 4-hydroxybenzoate) with a benzylic halide (4-chlorobenzyl chloride), showcasing a classic and practical application of the Williamson synthesis for preparing aryl ethers.
Mechanistic Rationale and Component Selection
A thorough understanding of the reaction mechanism is paramount for troubleshooting and adaptation. The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate proceeds in two conceptual steps, which occur concurrently in the reaction flask.
Step 1: Deprotonation to Form the Nucleophile The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of Ethyl 4-hydroxybenzoate. In this protocol, we utilize potassium carbonate (K₂CO₃), a moderately strong base. While stronger bases like sodium hydride (NaH) are often used, K₂CO₃ is sufficient for deprotonating phenols and offers advantages in terms of safety and ease of handling.[4][5][6] The base abstracts the proton, generating a potassium phenoxide intermediate, which is a potent nucleophile.
Step 2: Sₙ2 Nucleophilic Attack The newly formed phenoxide ion attacks the electrophilic methylene carbon of 4-chlorobenzyl chloride. This is a classic Sₙ2 displacement.[2] The choice of 4-chlorobenzyl chloride as the electrophile is strategic; as a primary benzylic halide, it is highly reactive towards Sₙ2 attack and less prone to the competing E2 elimination reactions that can plague reactions with secondary or tertiary halides.[3][7][8]
Caption: Reaction mechanism logical flow.
The Critical Role of the Solvent: N,N-Dimethylformamide (DMF) The choice of solvent is crucial for the success of an Sₙ2 reaction. We employ N,N-Dimethylformamide (DMF), a polar aprotic solvent. Such solvents are ideal because they can solvate the potassium cation (K⁺) but do not effectively solvate the phenoxide anion.[2][9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the Sₙ2 reaction.[2][8] Protic solvents, in contrast, would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity.[2]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 5.00 g | 30.1 | 1.0 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 5.33 g | 33.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.32 g | 60.2 | 2.0 |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 73.09 | 50 mL | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-hydroxybenzoate (5.00 g, 30.1 mmol) and anhydrous Potassium Carbonate (8.32 g, 60.2 mmol).
-
Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Electrophile Addition: Add 4-chlorobenzyl chloride (5.33 g, 33.1 mmol) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle. A typical reaction is conducted at this temperature for 4 to 8 hours.[2][10]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting Ethyl 4-hydroxybenzoate spot is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of cold water while stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (2 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 10. byjus.com [byjus.com]
Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a valuable intermediate in medicinal chemistry and materials science. The protocol herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and essential safety and handling information for the reagents involved.
Introduction
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a key building block in the synthesis of various organic molecules. Its structure, featuring a substituted benzyl ether linkage to an ethyl benzoate moiety, makes it a versatile precursor for the development of novel pharmaceutical agents and functional materials. The preparation of this compound is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a reliable and straightforward method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[1][2][3][4] This application note will provide a detailed, step-by-step protocol for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, along with a thorough explanation of the underlying chemical principles.
The Williamson Ether Synthesis: Mechanism and Rationale
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key steps are:
-
Deprotonation: The phenolic hydroxyl group of Ethyl 4-hydroxybenzoate is deprotonated by a base, typically a weak base like potassium carbonate, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This attack occurs from the backside of the carbon-chlorine bond.[2]
-
Displacement: The chloride ion, being a good leaving group, is displaced, leading to the formation of the desired ether linkage.
The choice of a primary benzylic halide, 4-chlorobenzyl chloride, is crucial for the success of this SN2 reaction, as it minimizes the competing elimination (E2) reaction that can occur with secondary or tertiary halides.[1][4]
Caption: Reaction mechanism for the Williamson ether synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Reagents and Materials
The following table summarizes the key reagents required for the synthesis, along with their relevant properties and safety information.
| Reagent | Formula | MW ( g/mol ) | Role | Key Safety Precautions |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | Nucleophile Precursor | Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Electrophile | Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Lachrymator.[7][8][9] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base | Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12][13][14] |
| Acetone | C₃H₆O | 58.08 | Solvent | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent | May cause cancer. Causes skin and serious eye irritation. |
| Water (deionized) | H₂O | 18.02 | Washing Agent | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | N/A |
Experimental Protocol
This protocol is adapted from a similar synthesis of ethyl 4-[(4-methylbenzyl)oxy]benzoate and is expected to provide a good yield of the target compound.[15]
4.1 Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10-15 mL per gram of Ethyl 4-hydroxybenzoate).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.
-
Add 4-chlorobenzyl chloride (1.05 eq.) to the stirring suspension.
4.2 Reaction Execution
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain the reflux for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The reaction is complete when the spot corresponding to Ethyl 4-hydroxybenzoate is no longer visible.
4.3 Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Physicochemical Properties
The expected physicochemical properties of the final product, Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₅ClO₃ |
| Molecular Weight | 290.74 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Not readily available in the searched literature. For comparison, the melting point of the related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, is 50-51 °C.[15] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water. |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Ethyl 4-hydroxybenzoate: Irritating to the skin, eyes, and respiratory system.[5][6] Avoid inhalation of dust.
-
4-Chlorobenzyl chloride: This reagent is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[7][8] It is also a suspected carcinogen and should be handled with extreme care.
-
Potassium Carbonate: A skin and eye irritant.[10][11][12][13][14] Avoid creating dust.
-
Solvents: Acetone is highly flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via the Williamson ether synthesis. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively prepare this valuable intermediate for their scientific endeavors. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and successful execution of this important organic transformation.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chlorobenzyl Chloride, 99+% (GC).
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate.
- Merck Millipore. (n.d.). Ethyl 4-hydroxybenzoate sodium salt SDS.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- CDH Fine Chemicals India. (n.d.). 4-Chloro Benzyl Chloride CAS No 104-83-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate Revision 5.
- Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example.
- ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.
- Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS.
- Loba Chemie. (2017, September 7). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS CAS-No..
- Wikipedia. (n.d.). Williamson ether synthesis.
- C.P.A. Ltd. (2018, September 3). Safety data sheet: 4-Hydroxybenzoic acid-ethyl ester.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Ethyl 4-hydroxybenzoate.
- ECHEMI. (n.d.). 4-Chlorobenzyl chloride SDS, 104-83-6 Safety Data Sheets.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 4-Chlorobenzyl chloride.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Fisher Scientific. (2018, February 19). 4 - SAFETY DATA SHEET: 4-Chlorobenzoyl chloride.
- PubChem. (n.d.). Ethyl 4-[(4-chlorobenzylidene)amino]benzoate.
- ChemicalBook. (2026, January 13). ETHYL 4-CHLOROBENZOATE.
- MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate.
- NIST. (n.d.). Ethyl-4-chlorobenzoate.
- MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- PubMed. (2008, February 1). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds.
- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from Organic Syntheses Procedure website.
- PMC. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate.
- The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate, 23676-09-7.
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Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Key Intermediate in Pharmaceutical Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a pivotal intermediate in the synthesis of various pharmaceutical compounds. We will delve into its synthesis, purification, characterization, and its significant role in the development of active pharmaceutical ingredients (APIs), particularly those in the fibrate class of hypolipidemic agents. The protocols and data presented herein are designed to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a diaryl ether derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a 4-chlorobenzyl moiety linked to an ethyl benzoate core via an ether bond, makes it an ideal precursor for the synthesis of more complex molecules. The presence of the ester functional group allows for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, while the chlorinated benzyl group is a common feature in many biologically active compounds.
The primary application of this intermediate lies in the synthesis of fibrates, a class of drugs used to lower lipid levels in the blood.[1] Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a key role in the regulation of lipid and lipoprotein metabolism.[1] By activating PPAR-α, fibrates increase the expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]
Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
The most common and efficient method for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks the benzylic carbon of 4-chlorobenzyl chloride.
Reaction Rationale
The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[2] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of ethyl 4-hydroxybenzoate acts as a potent nucleophile. The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate.[3]
Materials:
-
Ethyl 4-hydroxybenzoate
-
4-Chlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Deionized water
-
Silica gel for drying
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
-
Crystallizing dish
Procedure:
-
To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone (10 mL per gram of ethyl 4-hydroxybenzoate).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.05 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Dissolve the resulting solid residue in a mixture of dichloromethane and deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification and Characterization
The crude Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is typically a solid that can be purified by recrystallization.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).[4]
-
If any insoluble impurities are present, filter the hot solution.[4]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[4]
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold solvent.[4]
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization Data
The following table summarizes the expected analytical data for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate based on data from analogous compounds.[3]
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 80-100 °C |
| FT-IR (cm⁻¹) | ~1710 (C=O, ester), ~1250 (C-O, ester), ~1100 (C-O, ether) |
| ¹H NMR (CDCl₃, ppm) | δ 8.0 (d, 2H), 7.4 (d, 2H), 7.3 (d, 2H), 6.9 (d, 2H), 5.1 (s, 2H), 4.3 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.5, 162.5, 137.0, 134.0, 131.5, 129.0, 128.5, 123.0, 114.5, 70.0, 61.0, 14.5 |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₆H₁₅ClO₃: 291.07 |
Application as a Pharmaceutical Intermediate: Synthesis of Fibrate Analogs
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a key precursor for the synthesis of fibrate-based hypolipidemic agents. The general strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation or other modifications to introduce the pharmacologically active moieties.
A prominent example is its potential role in the synthesis of Bezafibrate. The established synthesis of Bezafibrate starts from N-(p-hydroxyphenethyl)-4-chlorobenzamide. By analogy, Ethyl 4-[(4-chlorobenzyl)oxy]benzoate can be hydrolyzed to 4-[(4-chlorobenzyl)oxy]benzoic acid. This acid can then be coupled with a suitable amine to generate analogs of Bezafibrate.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. CN101353315A - Preparation method of bezafibrate - Google Patents [patents.google.com]
Application Note: Purification of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via Advanced Recrystallization Techniques
Introduction & Chemical Context
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a highly functionalized aromatic ester-ether utilized as a critical intermediate in pharmaceutical development and materials science. Its standard synthetic route involves the Williamson-type O-alkylation of ethyl 4-hydroxybenzoate (ethylparaben) with 4-chlorobenzyl chloride, typically mediated by a mild inorganic base (e.g., K₂CO₃) in polar aprotic solvents[1].
While this reaction is generally high-yielding, the crude isolate frequently contains unreacted starting materials, hydrolysis byproducts, and residual inorganic salts. To achieve the >99% purity required for downstream active pharmaceutical ingredient (API) synthesis, rigorous recrystallization is mandatory. This application note details the thermodynamic principles, solvent selection rationale, and step-by-step protocols for isolating the pure crystalline ester.
Principles of Solvent Selection & Causality
Recrystallization is fundamentally a thermodynamic purification method driven by the differential solubility of a solute across a temperature gradient. For aromatic esters like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, solvent selection must balance the polarity of the ester/ether linkages with the hydrophobicity of the halobenzyl moiety.
-
Absolute Ethanol (EtOH): A highly effective single-solvent system for esters[2]. At its boiling point (78 °C), the polar protic nature of ethanol disrupts intermolecular packing, fully solvating the ester. Upon cooling, the hydrophobic bulk of the 4-chlorobenzyl group dominates, sharply reducing solubility and driving nucleation.
-
Ethyl Acetate / n-Hexane: A classic dual-solvent (solvent/anti-solvent) system[3]. Ethyl acetate acts as the "good" solvent due to its structural affinity for the benzoate ester, while n-hexane acts as the "anti-solvent." This system is highly tunable and particularly useful for crude mixtures with high levels of structurally similar organic impurities.
-
Isopropanol (2-PrOH): Has been successfully employed for the recrystallization of similar functionalized benzoates, offering a higher boiling point than ethanol for more stubborn, high-melting solutes.
-
Methanol: Often used for similar diaryl ether derivatives, methanol provides a steeper solubility curve than ethanol[4], though it carries a slight risk of transesterification if trace base remains from the synthesis.
Data Presentation
Table 1: Putative Impurity Profile in Crude Mixture
| Component | Source / Origin | Solubility Characteristics | Removal Strategy |
| Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | Target Product | Soluble in hot EtOH/EtOAc; Insoluble in cold EtOH/Hexane | Crystallizes out of solution |
| Ethyl 4-hydroxybenzoate | Unreacted Starting Material | Highly soluble in polar protic solvents | Remains dissolved in mother liquor |
| 4-Chlorobenzyl chloride | Unreacted Alkylating Agent | Soluble in non-polar solvents | Remains dissolved in mother liquor |
| Inorganic Salts (e.g., K₂CO₃) | Base from Synthesis | Insoluble in organic solvents | Removed via hot filtration |
Table 2: Recommended Solvent Systems and Expected Behaviors
| Solvent System | Type | Advantages | Disadvantages |
| Absolute Ethanol | Single | Excellent temperature-dependent solubility curve[2]. | May cause oiling out if the crude is highly impure. |
| Ethyl Acetate / n-Hexane | Mixed | Highly tunable polarity; excellent for removing hydrophobic impurities[3]. | Requires careful titration to find the cloud point. |
| Isopropanol (2-PrOH) | Single | Higher boiling point allows dissolution of stubborn solids. | Slower evaporation during the final vacuum drying phase. |
| Methanol | Single | Steeper solubility curve for diaryl ether derivatives[4]. | Risk of transesterification if trace base is present. |
Experimental Workflow
Workflow for the recrystallization of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Detailed Experimental Protocols
Protocol A: Single-Solvent System (Absolute Ethanol)
This protocol is recommended for crude mixtures with >85% initial purity.
-
Pilot Solubility Test (Self-Validation): Weigh 50 mg of the crude ester into a small test tube. Add absolute ethanol dropwise while heating in a water bath until dissolution occurs. Cool to room temperature, then transfer to an ice bath. If distinct crystals form, proceed to the batch scale. If the compound "oils out" (forms a separate liquid phase), switch to Protocol B.
-
Hot Dissolution: Transfer the bulk crude Ethyl 4-[(4-chlorobenzyl)oxy]benzoate to an Erlenmeyer flask. Add a minimal volume of absolute ethanol and heat to a gentle reflux (approx. 78 °C) using a magnetic stirrer/hotplate until the solid is completely dissolved[2].
-
Hot Filtration: To remove insoluble inorganic salts (e.g., K₂CO₃) carried over from the O-alkylation step[1], rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean Erlenmeyer flask. Causality: Pre-warming the glassware is critical to prevent premature crystallization in the funnel stem, which would lead to product loss.
-
Controlled Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Rapid cooling forces impurities to become trapped within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic selection, allowing only the pure target molecules to pack into the lattice. Once at room temperature, transfer the flask to a 4 °C refrigerator for 2 hours to maximize yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Causality: The solvent must be ice-cold to remove mother liquor and surface impurities without redissolving the purified product.
-
Drying: Dry the crystals in a vacuum desiccator over silica gel until a constant weight is achieved.
Protocol B: Mixed-Solvent System (Ethyl Acetate / n-Hexane)
This protocol is recommended for highly impure crude mixtures or when the compound exhibits a tendency to oil out in ethanol.
-
Dissolution in Good Solvent: Dissolve the crude solid in a minimum amount of hot ethyl acetate (approx. 70 °C)[3]. Perform a hot filtration if insoluble salts are observed.
-
Titration with Anti-Solvent: While keeping the solution hot and stirring gently, add hot n-hexane dropwise until the solution just becomes cloudy (the cloud point).
-
Clearing the Solution: Add 1-2 drops of hot ethyl acetate until the solution becomes perfectly clear again.
-
Annealing and Crystal Growth: Remove the flask from the heat source. Wrap the flask in a paper towel or aluminum foil to insulate it, allowing it to cool extremely slowly to room temperature.
-
Isolation: Filter the resulting crystals under vacuum and wash with an ice-cold mixture of 1:5 Ethyl Acetate/n-Hexane. Dry under vacuum to a constant weight.
Analytical Validation & Troubleshooting
-
Mitigating "Oiling Out": If the solute melts and forms an immiscible liquid layer rather than crystallizing, the crude mixture is likely depressing the melting point below the solvent's crystallization temperature. To resolve this, reheat the mixture until it forms a single homogeneous solution, add slightly more solvent, and allow it to cool even more slowly. Alternatively, introduce a seed crystal of pure Ethyl 4-[(4-chlorobenzyl)oxy]benzoate at the cloud point to force nucleation.
-
Purity Verification: Validate the success of the recrystallization by performing High-Performance Liquid Chromatography (HPLC) (monitoring at 254 nm for the aromatic rings) and by obtaining a sharp melting point range (typically within a 1-2 °C window).
Sources
Catalytic conditions for synthesizing Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
An In-Depth Guide to the Catalytic Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a key organic intermediate. The core of this guide focuses on the strategic application of catalysis to optimize the classic Williamson ether synthesis, a fundamental reaction in organic chemistry. We will explore the underlying reaction mechanism, the critical role of phase-transfer catalysis in enhancing reaction efficiency, and provide detailed, field-proven laboratory protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to implement a robust and efficient synthesis for this and structurally related molecules.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is achieved through the Williamson ether synthesis, a reliable and versatile method for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The foundational steps are:
-
Deprotonation: The weakly acidic hydroxyl group of Ethyl 4-hydroxybenzoate is deprotonated by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group.
4-chlorobenzyl chloride is an ideal electrophile for this reaction as it is a primary benzylic halide, which favors the SN2 pathway and minimizes the potential for competing elimination reactions.[1]
Caption: The catalytic cycle of a phase-transfer catalyst.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for synthesizing Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. Protocol 1 utilizes a phase-transfer catalyst for an optimized reaction, while Protocol 2 describes a more traditional, uncatalyzed approach for comparison.
Protocol 1: Optimized Phase-Transfer Catalyzed Synthesis
This protocol is adapted from methodologies employing phase-transfer catalysts for enhanced Williamson etherification. [3] Materials:
-
Ethyl 4-hydroxybenzoate
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous, finely pulverized
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and Tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of Ethyl 4-hydroxybenzoate).
-
Reagent Addition: Add 4-chlorobenzyl chloride (1.05 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 65-70°C and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The reaction is complete upon the disappearance of the starting Ethyl 4-hydroxybenzoate spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold deionized water. A white solid should precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove DMF and inorganic salts.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a white solid.
-
Dry the purified product under vacuum.
-
Protocol 2: Traditional Uncatalyzed Synthesis
This protocol is based on classic Williamson synthesis conditions where the base is used in a suitable solvent without a specific catalyst. [4] Materials:
-
Ethyl 4-hydroxybenzoate
-
4-chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) to acetone (approx. 15-20 mL per gram of Ethyl 4-hydroxybenzoate).
-
Reagent Addition: Add 4-chlorobenzyl chloride (1.0 eq) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 56°C) and maintain for 14-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. The reaction will proceed significantly slower than the catalyzed version.
-
Workup:
-
After completion, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the remaining solid residue in deionized water.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol.
-
Data Summary and Condition Comparison
The choice of reaction conditions has a profound impact on the efficiency of the synthesis. The following table summarizes the key parameters and expected outcomes for the two protocols described.
| Parameter | Protocol 1 (PTC Catalyzed) | Protocol 2 (Uncatalyzed) | Rationale / Causality |
| Catalyst | Tetrabutylammonium bromide (TBAB) | None | TBAB acts as a phase-transfer agent, shuttling the phenoxide nucleophile into the organic phase to accelerate the reaction. [5] |
| Base | K₂CO₃ (anhydrous) | K₂CO₃ (anhydrous) | A moderately strong, inexpensive base sufficient to deprotonate the phenol without hydrolyzing the ester under these conditions. |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone | DMF is a polar aprotic solvent that enhances SN2 rates. Acetone is a less polar, but effective alternative. [3][4] |
| Temperature | 65-70 °C | Reflux (~56 °C) | Milder temperatures are often sufficient for the catalyzed reaction. The uncatalyzed reaction requires reflux to proceed at a reasonable rate. |
| Reaction Time | 8-12 hours | 14-24 hours | The presence of the PTC dramatically reduces the required reaction time by overcoming the phase solubility barrier. |
| Typical Yield | Good to Excellent (>85%) | Moderate to Good (60-88%) | The enhanced reaction rate and efficiency of the PTC method generally lead to higher and more consistent yields. [3][4] |
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material after the prescribed time, ensure all reagents are anhydrous, particularly the K₂CO₃ and solvent. In the PTC protocol, a modest increase in catalyst loading (e.g., from 0.1 to 0.15 eq) can be beneficial. For the uncatalyzed reaction, extending the reflux time is the primary solution.
-
Side Product Formation: While minimal with a primary halide, if elimination or other side products are observed, consider lowering the reaction temperature and compensating with a longer reaction time.
-
Purity of Reagents: The purity of 4-chlorobenzyl chloride is critical. It can oxidize over time to the corresponding aldehyde and acid, which can complicate the reaction and purification. Using freshly opened or purified reagent is recommended.
Conclusion
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via Williamson ether synthesis is a robust and reliable transformation. While traditional methods are effective, the strategic implementation of a phase-transfer catalyst like Tetrabutylammonium bromide offers significant advantages, including drastically reduced reaction times, milder conditions, and potentially higher yields. The PTC-based protocol represents a more efficient and optimized approach for laboratory and potential scale-up applications, reflecting a modern understanding of reaction kinetics in heterogeneous systems.
References
-
Gálico, D. A., et al. (2016). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 1(5). Retrieved from [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Retrieved from [Link]
-
Fedoryński, M. (2013). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica – Drug Research, 70(4), 647-655. Retrieved from [Link]
-
Francis Academic Press (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Edubirdie. Williamson Ether Synthesis. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Guide to Solvent Selection
Introduction
The synthesis of asymmetrical ethers, such as Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, is a fundamental transformation in organic chemistry, with wide applications in the synthesis of pharmaceuticals and other biologically active molecules. The Williamson ether synthesis, a reliable and versatile SN2 reaction, is the most common method for preparing such compounds. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The choice of solvent is a critical parameter that significantly influences the reaction rate, yield, and purity of the product. This document provides a detailed guide to the selection of an appropriate solvent system for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate from ethyl 4-hydroxybenzoate and 4-chlorobenzyl chloride, supported by theoretical principles and detailed experimental protocols.
Theoretical Background: The Role of the Solvent in SN2 Reactions
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step reaction, the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.
The solvent plays a crucial role in an SN2 reaction by:
-
Solvating the reactants: The solvent must be ableto dissolve both the nucleophile (the phenoxide) and the electrophile (the alkyl halide) to allow for effective collisions between the reacting molecules.
-
Influencing the nucleophilicity of the nucleophile: This is the most critical role of the solvent in this synthesis. The solvent's ability to solvate the nucleophile directly impacts its reactivity.
Solvents can be broadly classified into two categories: protic and aprotic.
-
Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (e.g., oxygen or nitrogen) and can form hydrogen bonds. Examples include water, alcohols, and carboxylic acids. While they are excellent at dissolving ionic compounds, they can form strong hydrogen bonds with the negatively charged oxygen of the phenoxide nucleophile. This "caging" effect, or solvation shell, sterically hinders the nucleophile and reduces its energy, thereby decreasing its nucleophilicity and slowing down the SN2 reaction.[3]
-
Aprotic Solvents: These solvents lack an acidic proton and cannot act as hydrogen bond donors. They can be either polar or non-polar.
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment and are excellent at dissolving ionic compounds. Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile. They solvate the cation of the phenoxide salt but leave the anionic nucleophile relatively "naked" and highly reactive.[1] This enhanced nucleophilicity leads to a significant increase in the rate of SN2 reactions.
-
Non-polar Aprotic Solvents: These solvents have a low dielectric constant and are poor at dissolving ionic species. Examples include hexane and toluene. They are generally unsuitable for Williamson ether synthesis as they cannot effectively dissolve the phenoxide salt.
-
For the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, the use of a polar aprotic solvent is therefore highly recommended to maximize the reaction rate and yield.
Reaction Mechanism and Solvent Interaction
The reaction proceeds as follows:
-
Deprotonation: Ethyl 4-hydroxybenzoate is deprotonated by a base, typically a weak inorganic base like potassium carbonate (K₂CO₃), to form the potassium salt of the phenoxide.[4]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride in an SN2 fashion, displacing the chloride ion.
Diagram 1: Reaction Mechanism
Caption: The two-step mechanism for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Solvent Selection and Optimization
The choice of a suitable polar aprotic solvent is crucial for the success of this synthesis. The following table summarizes the properties of commonly used solvents and their expected impact on the reaction.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations | Expected Outcome |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Excellent solvating power for both reactants. High boiling point allows for a wide range of reaction temperatures.[5] | High reaction rate and yield. |
| Acetone | Polar Aprotic | 56 | 21 | Good solvating power. Lower boiling point may require longer reaction times or the use of a sealed vessel for higher temperatures. Often a good starting point for optimization. | Good reaction rate and yield, potentially requiring longer reflux. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good solvating power and a convenient boiling point. | Good reaction rate and yield. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Very high boiling point and excellent solvating power. Can sometimes lead to side reactions at elevated temperatures. | Very high reaction rate, but potential for byproducts. |
| Ethanol | Polar Protic | 78 | 24.5 | Will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, significantly slowing the reaction.[3] | Low reaction rate and poor yield. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol allows for the efficient screening of different solvents to determine the optimal conditions for the synthesis.
Diagram 2: Experimental Workflow for Solvent Screening
Caption: A streamlined workflow for the comparative screening of solvents.
Materials:
-
Ethyl 4-hydroxybenzoate
-
4-chlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Small scale reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
To three separate reaction vials, add ethyl 4-hydroxybenzoate (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.
-
To each vial, add one of the solvents to be screened (DMF, acetone, or acetonitrile) to a concentration of approximately 0.5 M with respect to the ethyl 4-hydroxybenzoate.
-
Stir the mixtures at room temperature for 10 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) to each vial.
-
Heat the reactions to a consistent temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). Use a suitable eluent system such as 4:1 hexanes:ethyl acetate.
-
Once a reaction is deemed complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the yield and purity of the crude product from each reaction.
Protocol 2: Optimized Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in DMF
This protocol is based on the general understanding that DMF is an excellent solvent for this type of Williamson ether synthesis, often providing high yields and reasonable reaction times.[5]
Materials:
-
Ethyl 4-hydroxybenzoate (e.g., 5.0 g, 30.1 mmol)
-
4-chlorobenzyl chloride (e.g., 5.3 g, 32.9 mmol, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (e.g., 8.3 g, 60.2 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (60 mL)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst, e.g., 0.48 g, 1.5 mmol, 0.05 eq)[5]
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (5.0 g, 30.1 mmol) and finely powdered anhydrous potassium carbonate (8.3 g, 60.2 mmol).
-
If using a phase transfer catalyst, add tetrabutylammonium bromide (0.48 g, 1.5 mmol).
-
Add anhydrous DMF (60 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (5.3 g, 32.9 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting ethyl 4-hydroxybenzoate is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of cold deionized water with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure Ethyl 4-[(4-chlorobenzyl)oxy]benzoate as a white solid.
Conclusion
The selection of an appropriate solvent is paramount for the successful synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via the Williamson ether synthesis. Polar aprotic solvents, particularly DMF, acetone, and acetonitrile, are the preferred choice due to their ability to enhance the nucleophilicity of the phenoxide intermediate, leading to faster reaction rates and higher yields. Protic solvents should be avoided as they significantly hinder the SN2 reaction. The provided protocols offer a systematic approach to solvent screening and an optimized procedure for the synthesis of the target compound. By carefully considering the principles outlined in this guide, researchers can effectively and efficiently synthesize Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and other related aryl benzyl ethers.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Banna, M. H. A., Ansary, M. R. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2022). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1077–1080. [Link]
-
OAM2 was synthesized in two steps. First, 11-bromoundecanoic acid hexylamide was prepared according to a method identified in the literature (Scheme 1A). This starting material was then used for Williamson etherification with commercially available ethyl 4-hydroxybenzoate (Scheme 1B). A mixture of ethyl 4-hydroxybenzoate (0.7745 g, 4.66 mmol), 11-bromoundecanoic acid hexylamide (1.757 g, 5.215 mmol), potassium carbonate (1.820 g, 13.1717 mmol), and tetrabutylammonium bromide (0.34 g, 1.053 mmol) were dissolved in DMF (70 mL). The blend was agitated at 650 rpm and heated at 65 ± 5 °C for 10 h. Molecules, 29(11), 2533. [Link]
- March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley.
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
-
Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Lopez-Calahorra, F., et al. (1998). A New High Yield Preparation of Benzyl Phenethyl Ethers by Phase Transfer Catalysis. Synthetic Communications, 28(5), 795-800. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 118, 275-284. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291. [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for A mild and efficient one-pot synthesis of esters from dithioacetals. [Link]
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ResearchGate. (2019, October 16). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]
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MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]
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Organic Syntheses. ethyl 4-aminobenzoate. [Link]
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Der Pharma Chemica. (2014). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. [Link]
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The Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. [Link]
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Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
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Application Notes and Protocols for the Scalable Production of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Abstract
This document provides a comprehensive guide to the scalable synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a key intermediate in the development of various chemical entities. The featured methodology is a robust and optimized Williamson ether synthesis, designed for high-yield and high-purity production suitable for research, process development, and manufacturing environments. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and process optimization strategies.
Introduction
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a versatile aromatic ether with significant potential as a building block in medicinal chemistry and materials science. Its structure, combining a para-substituted benzoate moiety with a chlorobenzyl group, makes it an attractive precursor for the synthesis of a wide range of target molecules, including but not limited to novel kinase inhibitors and other biologically active compounds.[1] The growing interest in this and structurally related molecules necessitates the development of a scalable and efficient synthetic route.
The Williamson ether synthesis is a classic and highly versatile method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] This method is particularly well-suited for the synthesis of aryl benzyl ethers. In the context of producing Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, this involves the O-alkylation of ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride. This application note details a scalable protocol that leverages phase transfer catalysis to enhance reaction rates and yields, a technique known to be effective in related etherification reactions.[4]
Reaction Mechanism and Rationale
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate proceeds via the Williamson ether synthesis. The key steps are:
-
Deprotonation: The phenolic hydroxyl group of ethyl 4-hydroxybenzoate, being weakly acidic, is deprotonated by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This is a classic SN2 displacement, where the chloride ion serves as the leaving group.[2]
-
Product Formation: The carbon-oxygen bond formation results in the desired ether product, Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, thereby accelerating the SN2 reaction.[5] The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can further enhance the reaction rate by facilitating the transfer of the phenoxide ion from the solid phase (potassium carbonate) to the organic phase where the reaction occurs.[6]
Scalable Synthesis Protocol
This protocol is designed for a laboratory scale of approximately 10-100 grams and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for ~10g scale) | Molar Equivalents |
| Ethyl 4-hydroxybenzoate | 120-47-8 | 166.17 | 10.0 g | 1.0 |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 10.2 g | 1.05 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 12.5 g | 1.5 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 1.0 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel (optional)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol), potassium carbonate (12.5 g, 90.4 mmol), and tetrabutylammonium bromide (1.0 g, 3.1 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: While stirring the mixture, add 4-chlorobenzyl chloride (10.2 g, 63.2 mmol).
-
Reaction: Heat the reaction mixture to 65-75 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water with stirring. A white solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Process Visualization
Reaction Pathway
Caption: Chemical synthesis pathway for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
4-Chlorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium carbonate can cause irritation upon contact with skin or eyes.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.
Conclusion
The Williamson ether synthesis protocol detailed in this application note provides a reliable and scalable method for the production of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. The use of phase transfer catalysis enhances the reaction efficiency, making it a practical choice for both academic and industrial laboratories. By following this detailed guide, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.
References
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Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate - MDPI. (2024). Available at: [Link]
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ETHYL p-HYDROXYBENZOATE - FAO.org. Available at: [Link]
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Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate - PMC. (2013). Available at: [Link]
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Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate - ResearchGate. (2023). Available at: [Link]
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Catalyst-Free and Scalable Process for Synthesis of Novel MAP4K4 Inhibitor DMX-5804 and Its Glyco-Conjugates | Request PDF - ResearchGate. (2021). Available at: [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (2005). Available at: [Link]
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Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed. (2016). Available at: [Link]
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Application of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in liquid crystal research
An In-Depth Guide to the Application of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in Liquid Crystal Research
Authored by: Senior Application Scientist, Advanced Materials Division
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a calamitic mesogen, in the field of liquid crystal research. Designed for researchers, materials scientists, and professionals in drug development, this guide details the underlying principles and provides actionable protocols for its use. We explore the molecule's structure-property relationships, its synthesis via Williamson etherification, and its characterization using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of its potential as a component in advanced liquid crystal mixtures.
Introduction: The Molecular Architecture of a Mesogen
Liquid crystals represent a fascinating state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. The molecules that form these phases, known as mesogens, are typically anisotropic, meaning they have a non-uniform shape, most commonly elongated and rod-like (calamitic).[1][2] Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a classic example of a calamitic mesogen, engineered with specific structural features to induce liquid crystalline behavior.
The molecule's design can be deconstructed into three key components that govern its mesomorphic properties:
-
A Rigid Aromatic Core: Comprising two phenyl rings linked by a benzyl ether group (-C₆H₄-O-CH₂-C₆H₄-). This extended, rigid section is the primary driver of the molecular anisotropy necessary for the molecules to align directionally, forming the nematic phase.[3]
-
A Flexible Terminal Chain: The ethyl ester group (-COOCH₂CH₃) at one end of the molecule provides fluidity. This flexible tail disrupts perfect crystalline packing, lowering the melting point and allowing the material to flow while maintaining orientational order.[4]
-
Polar Terminal Groups: The presence of the ester group and the chlorine atom introduces specific dipole moments. These dipoles influence intermolecular interactions, which in turn affect the thermal stability of the liquid crystal phases and determine critical electro-optical properties such as dielectric anisotropy.[5]
Understanding this interplay between the rigid core and flexible/polar termini is crucial for predicting and tuning the material's behavior. The benzyl ether linkage offers a degree of flexibility compared to more rigid linkers like an ester or an azo group, which can influence the breadth of the mesophase temperature range.[6]
Caption: Molecular structure-property relationships in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Synthesis Protocol: Williamson Etherification
The most direct and widely adopted method for synthesizing benzyl ethers is the Williamson ether synthesis.[7] This nucleophilic substitution reaction provides a high-yield pathway to couple an alcohol (or phenol) with an organohalide.
Principle of the Reaction: The protocol involves the deprotonation of ethyl 4-hydroxybenzoate by a mild base (potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage. Acetone is a common solvent as it effectively dissolves the organic reactants while being polar enough to facilitate the reaction.
Materials and Equipment:
-
Ethyl 4-hydroxybenzoate
-
4-chlorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 4-hydroxybenzoate (1.0 eq), 4-chlorobenzyl chloride (1.05 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The potassium carbonate will not fully dissolve, creating a slurry.
-
Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Stir the mixture vigorously and heat to reflux (approx. 56°C). Maintain reflux for 12-16 hours.
-
Rationale: Heating accelerates the rate of this Sₙ2 reaction. Refluxing ensures the reaction can be maintained at the boiling point of the solvent without evaporative loss.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ethyl 4-hydroxybenzoate.
-
Work-up: After cooling to room temperature, filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude solid in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure Ethyl 4-[(4-chlorobenzyl)oxy]benzoate as a white, crystalline solid.
Characterization of Liquid Crystalline Properties
Once synthesized and purified, the material must be characterized to determine its liquid crystalline behavior. This is primarily achieved through a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), which provide complementary qualitative and quantitative data.[8][9]
Caption: A typical workflow for liquid crystal characterization.
Protocol 1: Phase Identification by Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phases (mesophases) and observe the temperatures at which transitions occur. Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers.[10]
Materials and Equipment:
-
Polarizing optical microscope with a hot stage (temperature controller)
-
Microscope slides and cover slips
-
Small spatula
-
Sample of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Procedure:
-
Sample Preparation: Place a few milligrams of the crystalline sample onto a clean microscope slide.
-
Heating: Position the slide on the hot stage. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its final melting point, into the isotropic liquid phase. The field of view will appear completely dark (extinction).
-
Rationale: This step erases any thermal history of the sample, ensuring a uniform starting state for observation upon cooling.
-
-
Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 2-5 °C/min).[8] As the sample transitions from the isotropic liquid to a liquid crystal phase, birefringent domains will nucleate and grow, appearing as bright, textured regions.
-
Texture Identification: Record the temperature and appearance of the texture. For a nematic phase, a "schlieren" or "threaded" texture is commonly observed.[11]
-
Further Transitions: Continue cooling and record the temperatures and texture changes for any subsequent transitions (e.g., nematic to smectic, or liquid crystal to crystal).
Protocol 2: Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)
Objective: To precisely measure the temperatures and quantify the enthalpy changes (ΔH) associated with phase transitions.[12] This provides thermodynamic data on the stability of each phase.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument for a heat-cool-heat cycle to observe transitions on both heating and cooling and to check for thermal stability. A typical program:
-
Heat 1: Ramp from room temperature to a temperature well into the isotropic phase (e.g., 20 °C above the clearing point observed by POM) at 10 °C/min.
-
Hold: Isothermal hold for 2-3 minutes to ensure thermal equilibrium.
-
Cool 1: Cool back to the starting temperature at 10 °C/min.
-
Heat 2: A second heating run at 10 °C/min is used for data analysis, as it provides a more consistent thermal history.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. Endothermic peaks represent transitions such as crystal-to-nematic (melting) and nematic-to-isotropic (clearing). The peak onset or peak maximum provides the transition temperature, and the integrated peak area yields the enthalpy of transition (ΔH).
Expected Properties and Data Interpretation
Based on its molecular structure, we can predict the properties of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and interpret the data obtained from characterization.
| Property | Symbol | Predicted Value Range | Significance and Interpretation |
| Melting Point | Tₘ | 70 - 110 °C | The transition from the solid crystal (Cr) to the first liquid crystal phase (e.g., Nematic). This value is influenced by the efficiency of crystal packing. |
| Clearing Point | T꜀ₗ | 100 - 140 °C | The transition from the liquid crystal phase to the isotropic liquid (I). The range between Tₘ and T꜀ₗ is the operational temperature range of the mesophase. |
| Nematic Range | ΔT | > 20 °C | A broad nematic range (T꜀ₗ - Tₘ) is desirable for many applications, indicating a stable mesophase. |
| Enthalpy of Clearing | ΔH꜀ₗ | 1 - 5 kJ/mol | A small enthalpy change for the Nematic-to-Isotropic transition is characteristic of the low positional order in the nematic phase.[3] |
| Dielectric Anisotropy | Δε | Small, potentially negative | The chlorine atom introduces a lateral dipole, while the ester group has a dipole moment along the long axis. The net Δε depends on the balance of these dipoles and is a critical parameter for device switching behavior.[5] |
Note: The predicted values are estimates based on structurally similar compounds and require experimental verification.
Conclusion and Future Applications
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate serves as an excellent model compound for investigating structure-property relationships in calamitic liquid crystals. Its straightforward synthesis and predictable mesomorphic behavior make it an ideal candidate for both fundamental research and practical applications.
Key applications include:
-
Component in LC Mixtures: It can be added to eutectic liquid crystal mixtures to tune key properties such as the clearing point, viscosity, and dielectric anisotropy for display applications.[4][5]
-
Educational Research: Its well-defined structure and accessible synthesis make it a valuable tool for teaching advanced organic chemistry and materials science principles.
-
Foundation for Novel Materials: The core structure can be chemically modified—for instance, by changing the terminal alkyl chain length or introducing different lateral substituents—to systematically study their effects on mesophase behavior and create new materials with tailored properties.
By following the detailed protocols within this guide, researchers can reliably synthesize and characterize this compound, unlocking its potential in the broader field of advanced functional materials.
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Materials (Basel).
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Synthesis and characterisation of novel calamitic liquid crystalline compounds. Taylor & Francis Online.
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Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. MDPI.
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Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
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Determination of phase transition temperatures of liquid crystals by a light scattering method. Journal of the Chinese Chemical Society.
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Determination of phase transition temperatures of liquid crystals by a light scattering method. ResearchGate.
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Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E.
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Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. ResearchGate.
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Orientation and dynamics of benzyl alcohol and benzyl alkyl ethers dissolved in nematic lyotropic liquid crystals. 2H NMR and molecular dynamics simulations. Sigma-Aldrich.
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
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Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
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Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate as a Precursor for Pharmaceutical Compounds. Benchchem.
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
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Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science.
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Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. ResearchGate.
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INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses.
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Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate in Liquid Crystal Research. Benchchem.
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Procedure for esterification of 4-[(4-chlorobenzyl)oxy]benzoic acid
Advanced Esterification Protocols for 4-[(4-chlorobenzyl)oxy]benzoic Acid: Mechanistic Insights and Methodologies
Introduction and Chemical Context
4-[(4-chlorobenzyl)oxy]benzoic acid is a highly functionalized building block frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced liquid crystalline materials. The molecule features a carboxylic acid group primed for derivatization, coupled with a bulky 4-chlorobenzyloxy ether linkage.
While ether linkages are generally stable, harsh and prolonged acidic conditions—such as those used in traditional Fischer-Speier esterifications (e.g., refluxing in concentrated H₂SO₄)—can occasionally lead to ether cleavage, transesterification side reactions, or degradation, rendering acid-sensitive moieties incompatible[1]. Therefore, selecting a mild, high-yielding esterification protocol is critical to maintaining the structural fidelity of the benzyloxy moiety.
Mechanistic Rationale & Method Selection
To ensure high yield and structural integrity, we present two orthogonal, field-proven methodologies tailored to different experimental scales and target alcohols.
Pathway A: The Steglich Esterification (EDC·HCl / DMAP)
-
Causality & Choice: The Steglich esterification operates under exceptionally mild, ambient conditions, completely bypassing the need for strong mineral acids[1]. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of the traditional Dicyclohexylcarbodiimide (DCC). EDC·HCl is chosen because its urea byproduct is highly water-soluble, allowing for a seamless aqueous workup, unlike the notoriously difficult-to-remove dicyclohexylurea (DCU) generated by DCC.
-
Mechanism: EDC activates the carboxylic acid to form a transient O-acylisourea intermediate[2]. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium species. This prevents the undesired 1,3-rearrangement into an inactive N-acylurea and rapidly reacts with the alcohol to form the ester[3].
Pathway B: The Acid Chloride Method (Oxalyl Chloride / DMF cat.)
-
Causality & Choice: For sterically hindered alcohols or large-scale syntheses where carbodiimide reagents become cost-prohibitive, the two-step acid chloride method is superior[4]. We select oxalyl chloride over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous. This naturally drives the reaction to completion via Le Chatelier's principle and leaves no liquid residues to complicate purification. A catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent, which serves as the true active chlorinating species.
Workflow Visualization
Figure 1: Divergent esterification pathways for 4-[(4-chlorobenzyl)oxy]benzoic acid.
Experimental Protocols
Protocol A: EDC/DMAP-Mediated Steglich Esterification
Target Application: Synthesis of esters using acid-sensitive or complex alcohols.
Materials:
-
4-[(4-chlorobenzyl)oxy]benzoic acid (1.0 equiv, 10 mmol)
-
Target Alcohol (e.g., Methanol) (3.0 equiv, 30 mmol)
-
EDC·HCl (1.2 equiv, 12 mmol)
-
DMAP (0.1 equiv, 1 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-[(4-chlorobenzyl)oxy]benzoic acid and the target alcohol in anhydrous DCM under an inert argon atmosphere. Expertise Note: If the bulky acid exhibits poor solubility in pure DCM, up to 20% v/v of anhydrous THF can be introduced as a co-solvent without altering the reaction trajectory.
-
Catalyst Addition: Add DMAP to the stirring suspension. Causality: DMAP must be present in the mixture before the coupling agent is added to ensure it can immediately intercept the transient O-acylisourea, preventing the dead-end N-acylurea rearrangement.
-
Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl over 5 minutes. The cooling controls the exothermic activation step and minimizes thermal degradation.
-
Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Self-Validating System (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The starting acid will streak near the baseline due to strong hydrogen bonding, while the non-polar ester product will elute cleanly with an Rf of ~0.6. Complete consumption of the baseline spot validates the reaction's endpoint.
-
Workup & Purification: Quench the reaction by adding 25 mL of deionized water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) to protonate and remove DMAP and EDC byproducts, saturated NaHCO₃ (20 mL) to remove unreacted starting acid, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Oxalyl Chloride-Mediated Esterification
Target Application: Large-scale synthesis or esterification with highly sterically hindered alcohols.
Materials:
-
4-[(4-chlorobenzyl)oxy]benzoic acid (1.0 equiv, 10 mmol)
-
Oxalyl Chloride (1.5 equiv, 15 mmol)
-
DMF (Catalytic, 2-3 drops)
-
Anhydrous DCM (40 mL)
-
Target Alcohol (5.0 equiv, 50 mmol)
-
Triethylamine (TEA) (2.0 equiv, 20 mmol)
Step-by-Step Methodology:
-
Chlorination Setup: Suspend the acid in anhydrous DCM in a flask equipped with a venting needle or drying tube. Add catalytic DMF.
-
Activation: Dropwise, add oxalyl chloride at 0 °C. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.
-
Self-Validating System (Monitoring): Stir at room temperature for 2 hours. The cessation of gas bubbles and the transition of the mixture from a cloudy suspension to a clear, homogeneous solution serves as a macroscopic, self-validating indicator that the acid chloride formation is 100% complete[4].
-
Concentration: Concentrate the mixture in vacuo to remove excess, unreacted oxalyl chloride. Redissolve the crude acid chloride in 20 mL of anhydrous DCM.
-
Esterification: In a separate flask, dissolve the alcohol and TEA in 20 mL DCM at 0 °C. Dropwise, add the acid chloride solution. Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the esterification. This drives the reaction forward and strictly prevents HCl-mediated cleavage of the 4-chlorobenzyloxy ether linkage.
-
Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure ester.
Data Presentation: Methodological Comparison
| Parameter | Protocol A: Steglich (EDC/DMAP) | Protocol B: Acid Chloride |
| Optimal Substrate | Acid-sensitive, complex, or delicate alcohols | Simple alcohols, sterically hindered alcohols |
| Reaction Temperature | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Reaction Time | 12 – 16 hours | 2 – 4 hours |
| Typical Yield | 85 – 95% | 90 – 98% |
| Key Byproducts | Water-soluble urea (easily washed out) | CO (gas), CO₂ (gas), TEA·HCl (salt) |
| Scalability | Moderate (Reagent cost scales poorly) | Excellent (Highly cost-effective at scale) |
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]
-
Steglich Esterification Source: Organic Chemistry Portal URL:[Link]
-
Steglich esterification Source: Wikipedia URL:[Link]
-
Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Welcome to the Advanced Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and process scientists tasked with scaling or optimizing the Williamson ether synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. By bridging mechanistic theory with field-tested protocols, this resource addresses the most common synthetic bottlenecks—such as incomplete conversion, ester hydrolysis, and regioselectivity issues—ensuring a high-yield, reproducible workflow.
Part 1: Core Troubleshooting & FAQs
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate relies on the O-alkylation of ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride. While conceptually straightforward, the reaction is prone to specific mechanistic pitfalls.
Q1: My reaction stalls at 50-60% conversion, and TLC shows unreacted starting phenol. How can I drive this to completion? A: The primary culprit is the moderate electrophilicity of 4-chlorobenzyl chloride. While the benzylic position is activated, the chloride leaving group often results in sluggish SN2 kinetics compared to bromides or iodides. Mechanistic Solution: Implement a Finkelstein-assisted Williamson ether synthesis. By adding a catalytic amount (0.1 - 0.2 equivalents) of Potassium Iodide (KI), you generate 4-chlorobenzyl iodide in situ. The iodide is a vastly superior leaving group, accelerating the nucleophilic attack by the phenoxide ion and drastically improving the yield [3].
Q2: I am observing the formation of a highly polar byproduct (baseline on TLC), which NMR confirms is 4-[(4-chlorobenzyl)oxy]benzoic acid. How do I prevent this? A: Saponification (ester hydrolysis) is occurring. This happens when hydroxide ions are present, typically because aqueous bases (like NaOH) were used, or because a hygroscopic base (like K2CO3 ) absorbed significant atmospheric moisture prior to the reaction [5]. Mechanistic Solution: Switch to strictly anhydrous K2CO3 or Cs2CO3 in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Acetone. The mild, anhydrous carbonate base prevents the nucleophilic acyl substitution that leads to ester cleavage [2].
Q3: Why am I seeing C-alkylation side products instead of the desired O-alkylation? A: The phenoxide ion is an ambident nucleophile. In protic solvents (like ethanol), the oxygen atom becomes heavily solvated via hydrogen bonding. This sterically and electronically hinders O-alkylation, forcing the electrophile to attack the ortho-carbon of the aromatic ring. Mechanistic Solution: Exclusively use polar aprotic solvents (DMF, Acetonitrile, or Acetone). These solvents strongly solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, ensuring >95% regioselectivity for O-alkylation [4].
Fig 1. Diagnostic logic tree for resolving yield-limiting issues in Williamson ether synthesis.
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the final yield of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. Data is aggregated from standard optimization matrices to highlight the superiority of the Finkelstein-assisted route.
| Solvent | Base | Catalyst | Temp | Time | Yield | Mechanistic Observation |
| Ethanol | NaOH | None | 78°C | 16 h | < 40% | Major saponification to carboxylic acid [5]. |
| Acetone | K2CO3 | None | 56°C | 24 h | 65% | Sluggish reaction; incomplete conversion [1]. |
| DMF | K2CO3 | None | 70°C | 16 h | 75% | Good O-alkylation, but moderate kinetics. |
| DMF | K2CO3 | KI (0.1 eq) | 70°C | 12 h | > 92% | Optimal; rapid conversion via Finkelstein activation [3]. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to ensure the operator can confirm success before proceeding to the next step.
Reagents Required
-
Ethyl 4-hydroxybenzoate: 1.0 equivalent (e.g., 16.6 g, 100 mmol)
-
4-Chlorobenzyl chloride: 1.1 equivalents (e.g., 17.7 g, 110 mmol)
-
Potassium carbonate ( K2CO3 ), strictly anhydrous: 1.5 equivalents (20.7 g, 150 mmol)
-
Potassium iodide (KI): 0.1 equivalents (1.66 g, 10 mmol)
-
Anhydrous DMF: 100 mL
Step-by-Step Methodology
Step 1: Phenoxide Generation (Deprotonation)
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl 4-hydroxybenzoate (100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Add anhydrous K2CO3 (150 mmol) in one portion.
-
Self-Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture will transition from colorless to a faint yellow/phenoxide tint, indicating successful deprotonation [2].
Step 2: Finkelstein Activation & Alkylation
-
Add KI (10 mmol) to the stirring mixture.
-
Add 4-chlorobenzyl chloride (110 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 70°C using an oil bath.
-
Self-Validation Checkpoint (TLC): After 8 hours, perform a TLC check (Hexane:Ethyl Acetate 8:2). The starting phenol ( Rf≈0.3 ) should be nearly absent, replaced by a prominent, less polar UV-active product spot ( Rf≈0.6 ). Continue heating for up to 12 hours if the phenol persists.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 400 mL of vigorously stirring ice-cold distilled water.
-
Self-Validation Checkpoint: A white to off-white precipitate will immediately form as the highly hydrophobic ester crashes out of the aqueous DMF mixture.
-
Stir for 30 minutes to ensure the complete dissolution of inorganic salts ( K2CO3 , KCl, KI).
-
Filter the solid under vacuum, washing the filter cake with cold water (3 x 50 mL) to remove residual DMF.
-
Dry the product in a vacuum oven at 45°C overnight. Recrystallize from absolute ethanol if ultra-high purity (>99%) is required.
Fig 2. Optimized experimental workflow for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
References
- Synthesis of 4-ethoxycarbonylphenoxy-4-chlorophenyl methane PrepChem.
- 4-(Allyloxy)benzohydrazide | 90480-14-1 BenchChem.
- 4-Hydroxybenzyl chloride | 35421-08-0 BenchChem.
- ONE-POT O-ALKYLATION AND C-C CROSS-COUPLING REACTIONS INVOLVING STABILIZED PHOSPHORANES Scholarworks@UAEU.
- 4-(Dodecyloxy)benzoic acid | 2312-15-4 BenchChem.
Technical Support Center: Minimizing Impurities in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Production
Welcome to the Technical Support Center for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity yields during the alkylation of ethyl 4-hydroxybenzoate.
The production of this compound relies on the Williamson ether synthesis , an SN2 bimolecular nucleophilic substitution where a phenoxide nucleophile attacks an alkyl halide 1. While conceptually straightforward, the presence of the base-sensitive ethyl ester moiety introduces competing side reactions that can severely compromise product purity.
Mechanistic Overview & Pathway Visualization
To effectively troubleshoot, we must first map the causal relationships between reaction conditions and specific impurity pathways. The diagram below illustrates the divergence between the optimized target pathway and common degradation routes.
Reaction workflow and impurity pathways in Williamson ether synthesis.
Troubleshooting Guide: Causality & Solutions
Issue 1: High levels of 4-[(4-chlorobenzyl)oxy]benzoic acid
Symptom: LC-MS or NMR indicates a significant presence of the carboxylic acid derivative instead of the target ethyl ester. Causality (The "Why"): The ethyl ester group is highly susceptible to base-catalyzed hydrolysis (saponification) 2. If water is introduced into the system—either through wet solvents, hygroscopic bases (like uncalcined K2CO3 ), or ambient humidity—hydroxide ions form and attack the carbonyl carbon, cleaving the ester bond. Solution:
-
Maintain strictly anhydrous conditions. Use oven-dried glassware and anhydrous, finely powdered K2CO3 .
-
Avoid strong aqueous bases like NaOH or KOH , which act as direct saponification reagents 3.
Issue 2: Persistent Unreacted Ethyl 4-hydroxybenzoate
Symptom: Reaction stalls with 10-30% of the starting phenol remaining, even after prolonged heating. Causality (The "Why"): 4-Chlorobenzyl chloride is less reactive than its bromide or iodide counterparts. The chloride ion is a relatively poor leaving group, leading to sluggish SN2 kinetics at standard temperatures. Solution:
-
Implement an in situ Finkelstein reaction by adding a catalytic amount (0.1 equiv) of Potassium Iodide (KI) 4. The iodide displaces the chloride to form a transient, highly reactive benzyl iodide intermediate, which is rapidly attacked by the phenoxide, driving the reaction to completion.
Issue 3: Transesterification By-products
Symptom: Formation of methyl or butyl esters of the target compound. Causality (The "Why"): Utilizing protic solvents like methanol, ethanol, or butanol in the presence of a base facilitates an alkoxide exchange at the ester moiety 5. Solution:
-
Strictly avoid alcohol solvents during the primary alkylation step. Rely on polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Methyl Ethyl Ketone (MEK).
Quantitative Impurity Profiling
The table below summarizes the causal impact of various reaction conditions on the final impurity profile.
| Reaction Conditions | Target Product Yield (%) | Saponification Impurity (%) | Unreacted Phenol (%) | Transesterification (%) |
| K2CO3 / MeCN / 80°C / Anhydrous + KI | > 95% | < 1% | < 1% | 0% |
| K2CO3 / DMF / 80°C / 5% H2O | 72% | 18% | 8% | 0% |
| NaOH / EtOH / 80°C | 45% | 35% | 5% | 15% |
| K2CO3 / MeCN / 25°C / Anhydrous | 55% | < 1% | 44% | 0% |
Self-Validating Experimental Protocol
This optimized methodology incorporates built-in validation checks to ensure trust and reproducibility at each critical step.
Objective: Synthesize Ethyl 4-[(4-chlorobenzyl)oxy]benzoate with >98% purity. Mechanistic Rationale: Anhydrous K2CO3 in MeCN provides a polar aprotic environment that stabilizes the SN2 transition state without risking transesterification or saponification. Catalytic KI accelerates the reaction.
Step 1: Reagent Preparation & Deprotonation
-
Charge a flame-dried round-bottom flask with Ethyl 4-hydroxybenzoate (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).
-
Add finely powdered, anhydrous Potassium Carbonate ( K2CO3 , 1.5 equiv).
Validation Check: The suspension will turn slightly yellow. This visual cue confirms the successful deprotonation of the phenol to form the active phenoxide nucleophile. Stir at room temperature for 30 minutes.
Step 2: Alkylation & Catalysis
-
Add 4-Chlorobenzyl chloride (1.1 equiv) and Potassium Iodide (KI, 0.1 equiv) to the mixture.
-
Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 6-8 hours.
Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting phenol spot (lower Rf ) must disappear entirely, replaced by a new, UV-active product spot (higher Rf ).
Step 3: Work-up & Impurity Clearance
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the MeCN solvent.
-
Partition the resulting residue between Ethyl Acetate and distilled water.
-
Wash the organic layer with 0.5 M NaOH (aq) (2x). Causality: This step selectively deprotonates any trace unreacted Ethyl 4-hydroxybenzoate, pulling it into the aqueous layer while leaving the target ester in the organic phase.
-
Wash with brine, dry over anhydrous Na2SO4 , and concentrate to yield the crude product.
Step 4: Purification
-
Recrystallize the crude solid from cold methanol to remove trace solvent impurities and any residual benzyl alcohol derivatives 6.
Frequently Asked Questions (FAQs)
Q: Can I substitute 4-chlorobenzyl chloride with 4-chlorobenzyl alcohol to avoid chloride leaving group issues? A: Not directly under Williamson conditions. Alcohols are poor leaving groups. You would first need to convert the alcohol to a mesylate/tosylate, or utilize a Mitsunobu reaction (using DEAD/DIAD and PPh3 ), which introduces its own complex impurity profile (e.g., hydrazine by-products). Sticking to the chloride with a KI catalyst is far more scalable.
Q: Why is my product isolating as a viscous oil instead of a crystalline solid? A: The target compound should be a solid at room temperature. Oiling out usually indicates the presence of unreacted 4-chlorobenzyl chloride or trapped solvent within the crystal lattice. Ensure you perform the basic aqueous wash (Step 3.7) rigorously and apply high vacuum before attempting recrystallization.
Q: Is it necessary to run this reaction under a Nitrogen/Argon atmosphere? A: While the Williamson ether synthesis itself is not highly oxygen-sensitive, an inert atmosphere prevents the introduction of ambient moisture, which is the primary catalyst for the ester saponification impurity discussed in Issue 1.
References
- Benchchem. "4-[(4-Bromobenzyl)oxy]benzoic acid|CAS 62290-41-9".
- Master Organic Chemistry.
- PubMed Central (PMC). "Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria".
- MDPI. "Nipagin-Functionalized Porphyrazine and Phthalocyanine—Synthesis, Physicochemical Characterization and Toxicity Study after Deposition on Titanium Dioxide Nanoparticles P25".
- Google Patents. "US6075146A - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals".
- PrepChem. "Synthesis of 4-ethoxycarbonylphenoxy-4-chlorophenyl methane".
Sources
- 1. 4-[(4-Bromobenzyl)oxy]benzoic acid|CAS 62290-41-9 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Temperature for Chlorobenzyl Ether Formation
Welcome to the Technical Support Center for Chlorobenzyl Ether Synthesis. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the Williamson ether synthesis of chlorobenzyl ethers. Here, we address the thermodynamic and kinetic challenges of etherification, providing mechanistic troubleshooting, quantitative guidelines, and field-validated protocols.
Reaction Workflow & Thermal Logic
Caption: Logical relationships between temperature selection and reaction outcomes in ether synthesis.
Section 1: Frequently Asked Questions (FAQ)
Q1: Why does my chlorobenzyl ether synthesis stall at 40°C, but degrade into side products at 110°C? A: The formation of chlorobenzyl ethers via the Williamson ether synthesis is governed by an SN2 (bimolecular nucleophilic substitution) mechanism[1]. At sub-optimal temperatures (e.g., < 40°C), the system lacks the activation energy required to overcome the steric hindrance between the alkoxide nucleophile and the electrophilic chlorobenzyl halide, resulting in sluggish kinetics and incomplete conversion[2].
Conversely, exceeding 100°C introduces competing thermodynamic sinks. At elevated temperatures, the chlorobenzyl halide is highly susceptible to base-catalyzed hydrolysis (yielding chlorobenzyl alcohol) or self-condensation[3]. The optimal thermal window typically lies between 50°C and 95°C, heavily dependent on the specific solvent and base utilized[2][4].
Q2: How does my choice of solvent and base dictate the optimal reaction temperature? A: Solvents dictate the solvation state of your alkoxide or phenoxide nucleophile. In polar aprotic solvents like DMF or DMSO, the nucleophile is relatively unsolvated and highly reactive. This allows the reaction to proceed at much lower temperatures—sometimes even at room temperature when using highly reactive bases like BaO/Ba(OH)₂[5]. In less polar or biphasic systems, higher temperatures are required to drive the necessary collision frequency[6].
Table 1: Quantitative Temperature Optimization Guide by Solvent/Base System
| Solvent System | Base | Substrate Type | Optimal Temp Range (°C) | Primary Risk if Temperature is Exceeded |
| DMF / DMSO | NaH or BaO/Ba(OH)₂ | Primary Alcohols | 0 - 25 (RT) | Base-catalyzed elimination; Degradation[2][5] |
| THF / Acetonitrile | K₂CO₃ or Cs₂CO₃ | Phenols / Sec-Alcohols | 60 - 80 (Reflux) | Solvent boiling; C-alkylation on aromatic rings[2] |
| Water / Toluene (Biphasic) | NaOH (aq) + PTC | Alcohols / Phenols | 75 - 95 | Rapid hydrolysis of chlorobenzyl chloride[4][7] |
Q3: I am using Phase-Transfer Catalysis (PTC) with aqueous NaOH. What is the ideal thermal window? A: For PTC-mediated etherification using reagents like tetrabutylammonium bromide (TBAB), the ideal temperature is strictly bounded between 75°C and 95°C. Below 70°C, the transfer of the alkoxide ion across the aqueous-organic interface is kinetically limited. Above 95°C, hydroxide ions outcompete the alkoxide for the chlorobenzyl chloride, leading to massive hydrolysis and yield loss[4][7].
Section 2: Troubleshooting Guide
Issue 1: High levels of chlorobenzyl alcohol (Hydrolysis Byproduct) detected via LC-MS/TLC.
-
Causality: Water in the reaction mixture combined with excessive heat (>90°C) causes the hydroxide ion to act as a nucleophile rather than a base, directly attacking the chlorobenzyl chloride to form chlorobenzyl alcohol[3].
-
Resolution:
-
Lower the temperature: Drop the reaction temperature by 15-20°C.
-
Anhydrous conditions: If not using PTC, ensure your solvent (e.g., DMF, THF) is strictly anhydrous and the reaction is under an inert atmosphere (N₂ or Argon)[2].
-
Order of addition: Pre-form the alkoxide by reacting the alcohol with the base for 30 minutes before adding the chlorobenzyl chloride dropwise.
-
Issue 2: Formation of bis(chlorobenzyl) ether side products.
-
Causality: Trace moisture hydrolyzes chlorobenzyl chloride to chlorobenzyl alcohol. In the presence of base and high temperatures, this newly formed alcohol is deprotonated and attacks another molecule of chlorobenzyl chloride, forming a symmetrical bis(chlorobenzyl) ether[8][9].
-
Resolution: Strictly control the temperature to <80°C and use a slight stoichiometric excess (1.2 to 1.5 eq) of your target alcohol to outcompete the side reaction[10].
Issue 3: Reaction stalls at 50% conversion.
-
Causality: The base may have been consumed by ambient moisture, or the reaction temperature is too low to drive the reaction to completion[2].
-
Resolution: Increase the temperature in 10°C increments, monitoring by TLC every hour. Alternatively, switch to a more reactive leaving group (e.g., chlorobenzyl bromide instead of chloride) which requires lower activation energy and can proceed efficiently at room temperature[5][11].
Section 3: Validated Experimental Protocol
Optimized Synthesis of 4-Chlorobenzyl Ethers via Phase-Transfer Catalysis (PTC)
This protocol is designed as a self-validating system: the biphasic nature prevents over-alkylation, while the strictly controlled 85°C heating mantle ensures a thermodynamic preference for etherification over hydrolysis[2][10].
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the target alcohol (or phenol) in 30 mL of toluene.
-
Catalyst & Base Addition: Add 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) to the organic layer. Subsequently, add 30 mL of a 30% (w/v) aqueous NaOH solution.
-
Pre-activation: Stir the biphasic mixture vigorously (800-1000 rpm) at room temperature for 30 minutes to facilitate alkoxide generation at the phase interface.
-
Electrophile Addition: Slowly add 12.0 mmol (1.2 eq) of 4-chlorobenzyl chloride dropwise over 15 minutes.
-
Temperature Optimization (Critical Step): Attach a reflux condenser. Submerge the flask in a pre-heated oil bath set strictly to 85°C . Do not exceed 95°C to prevent the hydrolysis of the chlorobenzyl chloride.[4]
-
Monitoring: Allow the reaction to stir vigorously at 85°C for 4 to 6 hours. Monitor the organic layer via TLC (Hexanes/Ethyl Acetate) or GC-MS until the starting alcohol is completely consumed.
-
Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel, dilute with 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice with 20 mL of ethyl acetate[2].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude chlorobenzyl ether via silica gel flash chromatography[2][12].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE19703906A1 - Conversion of di:benzyl ether into benzyl chloride - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Efficient Divergent Synthesis of New Immunostimulant 4″-Modified α-Galactosylceramide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tailoredread.com [tailoredread.com]
- 7. eucalyptus.com.br [eucalyptus.com.br]
- 8. Thieme E-Books & E-Journals - [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 11. Replacing benzyl chloride with a lignin-degradation product in cellulose etherification decreases the melting point :: BioResources [bioresources.cnr.ncsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Product Mixtures Containing 4-Chlorobenzyl Chloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 4-chlorobenzyl chloride from product mixtures. This document offers practical, field-proven insights and detailed protocols to ensure the successful purification of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
The presence of unreacted 4-chlorobenzyl chloride can complicate downstream applications and compromise the purity of your final product. The following table outlines common scenarios, their likely causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is a solid, but remains oily or has a low melting point. | Residual 4-chlorobenzyl chloride is acting as an impurity, causing melting point depression. | 1. Recrystallization: If the product is a solid, this is often the most effective method.[1][2][3] 2. Trituration: Washing the solid product with a cold, non-polar solvent can remove the more soluble 4-chlorobenzyl chloride.[4] |
| Product and starting material have similar TLC retention factors (Rf). | The polarity of the product and 4-chlorobenzyl chloride are very close, making chromatographic separation challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation.[5] 2. Quenching: Chemically convert the unreacted 4-chlorobenzyl chloride into a more polar, easily separable compound.[6][7] |
| Product is a liquid and co-distills with 4-chlorobenzyl chloride. | The boiling points of the product and 4-chlorobenzyl chloride are too close for effective separation by simple distillation.[8] | 1. Fractional Distillation under Reduced Pressure: This technique can enhance the separation of liquids with close boiling points.[8][9] 2. Liquid-Liquid Extraction: Exploit differences in solubility between the product and starting material in immiscible solvents.[10][11][12] |
| Aqueous workup fails to remove all of the 4-chlorobenzyl chloride. | 4-chlorobenzyl chloride is insoluble in water and will remain in the organic layer during a standard aqueous workup.[13] | 1. Reactive Quenching: Add a nucleophilic quenching agent to the reaction mixture before the aqueous workup. The resulting product will be more water-soluble.[14] 2. Base Wash: Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help hydrolyze some of the remaining 4-chlorobenzyl chloride.[15][16] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove 4-chlorobenzyl chloride from my product?
4-chlorobenzyl chloride is a relatively non-polar organic compound, making it highly soluble in many organic solvents used for reactions and extractions.[17] Its reactivity as a benzylic halide means it can participate in various side reactions, but if unreacted, its physical properties can be very similar to the desired product, especially if the product also contains a benzyl moiety.[13] This similarity in polarity and solubility makes separation by standard techniques like simple extraction or chromatography challenging.
Q2: What is "quenching" and how can it help in removing 4-chlorobenzyl chloride?
Quenching involves adding a reagent to the reaction mixture to selectively react with an unconsumed starting material, in this case, 4-chlorobenzyl chloride. The goal is to convert the unreacted starting material into a new compound with significantly different physical properties (e.g., polarity, solubility) that allow for its easy removal. For instance, adding a nucleophile can convert the 4-chlorobenzyl chloride into a more polar derivative that can be easily extracted into an aqueous layer.[6][7][14]
Q3: Which purification technique is best for my specific situation?
The optimal purification strategy depends on the physical properties of your desired product. The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for solid products contaminated with 4-chlorobenzyl chloride.[1][2]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Heptane or dry diethyl ether can be good starting points for non-polar compounds.[15]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product. Stir and heat until the solid completely dissolves.[18]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This technique is suitable for both liquid and solid products when there is a sufficient difference in polarity between the product and 4-chlorobenzyl chloride.[5][8]
-
Stationary Phase: Pack a chromatography column with silica gel or alumina, depending on the stability of your compound.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and 4-chlorobenzyl chloride.
-
Loading the Column: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Liquid-Liquid Extraction with a Nucleophilic Quench
This method is particularly useful for liquid products with boiling points close to that of 4-chlorobenzyl chloride.
-
Quenching: After the primary reaction is complete, cool the reaction mixture to room temperature. Add a nucleophilic quenching agent such as an aqueous solution of sodium sulfide or triethylamine.[6][16] Stir the mixture vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel, venting frequently.[10]
-
Separation: Allow the layers to separate. The organic layer contains your product, while the more polar quenched 4-chlorobenzyl chloride derivative will be in the aqueous layer.[14]
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Caption: General workflow for purification.
References
-
SIELC Technologies. (2018, February 16). Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered. Retrieved from [Link]
- Google Patents. (n.d.). US20100101412A1 - Method and system for removing alkyl halides from gases.
-
SIELC Technologies. (2018, February 16). 4-Chlorobenzyl chloride. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US7678353B2 - Process for scrubbing alkyl halides from gases.
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
University of California, Davis. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Purification of Alkyl Halide | PDF | Alcohol | Alkane. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). 1: Liquid-Liquid Extraction. Retrieved from [Link]
-
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.
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Reducing side reactions in Williamson ether synthesis of benzoates
Technical Support Center: Williamson Ether Synthesis of Benzoates
Welcome to the technical support guide for the Williamson ether synthesis, with a specific focus on the synthesis of benzoate ethers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet powerful reaction. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can arise, providing expert insights to optimize your synthetic outcomes.
Introduction: The Nuances of Synthesizing Benzoate Ethers
The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether from an organohalide and an alkoxide.[1][2] In the context of benzoates, this typically involves the reaction of a substituted phenol with an alkyl halide or the reaction of a benzoate salt with an alkyl halide. While seemingly straightforward, the reality of this SN2 reaction is often complicated by competing reactions and substrate-specific challenges.[1][3] This guide provides a structured, in-depth approach to troubleshooting these issues, ensuring higher yields and product purity.
Core Principles and Initial Considerations
The success of the Williamson ether synthesis hinges on favoring the SN2 pathway over competing elimination (E2) reactions.[3][4] This is primarily achieved by carefully selecting the reactants. The alkylating agent should ideally be a primary halide to minimize steric hindrance.[1][3] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield alkenes.[3] The alkoxide or, in this case, the phenoxide derived from a hydroxybenzoate, can be primary, secondary, or tertiary without as significant an impact on the desired substitution reaction.[1][3]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of benzoate ethers.
Issue 1: Low or No Yield of the Desired Ether Product
Q1: I'm not seeing any significant formation of my desired benzoate ether. What are the most likely causes?
A1: A low or non-existent yield in a Williamson ether synthesis of a benzoate derivative can typically be traced back to a few critical factors:
-
Incomplete Deprotonation: The phenoxide or alkoxide nucleophile must be fully formed for the reaction to proceed. If you are starting with a hydroxybenzoate, ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) are often more reliable, especially in anhydrous conditions.[3][4]
-
Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. For alkyl halides, the reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride and experiencing slow or incomplete reaction, consider switching to the corresponding bromide or iodide.[4] Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[3]
-
Inappropriate Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more available to participate in the reaction.[1][5] Protic solvents, like water or alcohols, can solvate the nucleophile, reducing its reactivity.[1]
-
Steric Hindrance: As a classic SN2 reaction, the Williamson ether synthesis is highly sensitive to steric bulk around the reaction center.[3][4][6] If you are using a secondary or tertiary alkyl halide, elimination will likely be the dominant pathway.[3][4] Whenever possible, design your synthesis to use a primary alkyl halide.
Q2: My reaction is very slow, even with a primary alkyl halide and a good leaving group. How can I accelerate the reaction rate?
A2: To improve a sluggish reaction, consider the following strategies:
-
Increase the Temperature: The reaction is typically conducted at temperatures between 50-100 °C.[1][2] Increasing the temperature can enhance the reaction rate, but be cautious, as excessively high temperatures can also favor elimination side reactions.[4]
-
Use a Phase-Transfer Catalyst: When dealing with reactants that have different solubilities (e.g., an aqueous-soluble phenoxide and an organic-soluble alkyl halide), a phase-transfer catalyst (PTC) can be highly effective.[7][8] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[9]
-
Solvent Selection: As mentioned, polar aprotic solvents like DMF or DMSO can significantly accelerate the reaction rate by increasing the availability of the nucleophile.[1][10]
Issue 2: Prominent Side Reactions and Impurity Formation
Q3: My main product is an alkene instead of the desired ether. What is causing this, and how can I fix it?
A3: The formation of an alkene is a clear indication that an E2 elimination reaction is outcompeting the desired SN2 substitution. This is the most common side reaction in Williamson ether synthesis.[1]
-
Primary Cause: This issue is most often due to the structure of the alkyl halide. Secondary and tertiary alkyl halides are significantly more prone to elimination because the alkoxide, being a strong base, can easily abstract a proton from a beta-carbon.[3][4]
-
Solution: The most effective solution is to redesign the synthesis to use a primary alkyl halide if possible. If you must use a secondary halide, using a less hindered base and lower reaction temperatures may help to favor substitution over elimination, although a mixture of products is still likely.[3]
Q4: I am observing hydrolysis of my benzoate ester during the reaction. How can I prevent this?
A4: Hydrolysis of the benzoate ester to benzoic acid and an alcohol is a potential side reaction, particularly if water is present and the reaction is run under basic conditions.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a base like NaOH or KOH, consider using freshly opened pellets or a standardized solution. For highly sensitive substrates, using a stronger, non-hydroxide base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be beneficial.[3][11]
-
Work-up Procedure: During the work-up, if you are washing with a basic solution to remove unreacted phenol, do so quickly and at a low temperature to minimize hydrolysis of the ester product.[12]
Q5: In my synthesis of an aryl benzoate ether, I am seeing byproducts resulting from C-alkylation on the aromatic ring. How can I improve O-alkylation selectivity?
A5: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Solvent Effects: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents, which are generally recommended for the Williamson synthesis, tend to favor O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role. Softer cations may favor O-alkylation. The use of phase-transfer catalysts can also help to promote O-alkylation.[1]
Experimental Protocols and Data
General Protocol for Williamson Ether Synthesis of a Benzoate Ether
This protocol is a generalized procedure and may require optimization for specific substrates.[9]
-
Alkoxide/Phenoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the hydroxybenzoate (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.[13] To this solution, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.[9] Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.[9]
-
Ether Formation: Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the phenoxide solution.[9] Heat the reaction mixture to a temperature between 60-80 °C and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water.[9][13] If the product contains a carboxylic acid, acidify the mixture with 1 M HCl to a pH of 2-3.[13] Extract the product with an organic solvent like diethyl ether or ethyl acetate.[9][13]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9] After filtering, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[9][13]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete deprotonation | Use a stronger base (e.g., NaH).[4] |
| Poor leaving group | Use an alkyl iodide or tosylate.[4] | |
| Inappropriate solvent | Use a polar aprotic solvent (DMF, DMSO).[1][5] | |
| Alkene Formation | Use of 2° or 3° alkyl halide | Redesign synthesis to use a 1° alkyl halide.[3][4] |
| Ester Hydrolysis | Presence of water under basic conditions | Use anhydrous conditions and a non-hydroxide base (e.g., NaH).[3][11] |
| C-Alkylation | Ambident nature of phenoxide | Use polar aprotic solvents; consider a phase-transfer catalyst.[1] |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired SN2 pathway and the problematic E2 elimination pathway.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: General experimental workflow for benzoate ether synthesis.
Alternative Strategies for Sterically Hindered Systems
Q6: I need to synthesize a sterically hindered benzoate ether where the standard Williamson synthesis fails. Are there any alternative methods?
A6: Yes, for cases with significant steric hindrance, particularly when a tertiary alkyl group is required, the Williamson synthesis is often not viable.[4] In such scenarios, alternative methods should be considered:
-
Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a hydroxybenzoate) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] It is particularly useful for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis and can proceed with a clean inversion of stereochemistry at a secondary alcohol center.[4]
Conclusion
The Williamson ether synthesis, while a classic reaction, requires careful consideration of reaction parameters to be successful, especially in the context of multifunctional molecules like benzoates. By understanding the underlying mechanisms and potential side reactions, and by systematically troubleshooting issues related to reactants, solvents, and conditions, researchers can significantly improve the yield and purity of their desired benzoate ether products. This guide serves as a starting point for navigating these challenges, empowering you to optimize your synthetic strategies.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 10, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]
-
Anonymous. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved March 10, 2026, from [Link]
- Zhao, P.-Z., Li, L.-Y., Xu, S.-M., & Zhang, Q. (2013). Synthesis and Structural Transformations of (Gd1-xCex)2Zr2O7+x: An Analogue for Pu Immobilization. Acta Phys. -Chim. Sin., 29(06), 1168-1172.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved March 10, 2026, from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved March 10, 2026, from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved March 10, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (2025, August 5). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved March 10, 2026, from [Link]
- IntechOpen. (n.d.). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.
- Google Patents. (2020, November 1). A method for synthesis of benzyl benzoate that manufactured at low temperature.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved March 10, 2026, from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions. Retrieved March 10, 2026, from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved March 10, 2026, from [Link]
- Google Patents. (n.d.). WO2004099117A1 - Method for producing a benzoate.
-
Chem-space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 10, 2026, from [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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Controlling moisture sensitivity in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate synthesis
Target Molecule: Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Intended Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via the Williamson ether synthesis is a fundamental SN2 transformation. However, when transitioning from theoretical chemistry to benchtop execution, trace moisture becomes the primary vector for reaction failure. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality of moisture-induced side reactions, provide self-validating protocols, and establish robust analytical controls.
Mechanistic Causality: Why Moisture Derails the Synthesis
The formation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate relies on the nucleophilic attack of a phenoxide ion (generated from ethyl 4-hydroxybenzoate) onto 4-chlorobenzyl chloride. This is a classic bimolecular nucleophilic substitution ( SN2 ) [1].
When moisture is introduced into the system, it disrupts the reaction through three distinct mechanisms:
-
Nucleophile Solvation (Kinetics): Water molecules form a tight hydrogen-bonded hydration shell around the highly polarized phenoxide oxygen. This steric and electronic shielding drastically reduces the nucleophilicity of the phenoxide, stalling the SN2 trajectory and depressing reaction kinetics [2].
-
Ester Saponification (Side Product): Water reacts with the inorganic base (e.g., K2CO3 or Cs2CO3 ) to generate hydroxide ions ( OH− ). These hydroxide ions attack the ethyl ester moiety of either the starting material or the final product, yielding 4-hydroxybenzoic acid or 4-[(4-chlorobenzyl)oxy]benzoic acid.
-
Electrophile Hydrolysis (Reagent Degradation): Under basic conditions, water can hydrolyze the 4-chlorobenzyl chloride into 4-chlorobenzyl alcohol, consuming your limiting reagent.
Diagnostic Troubleshooting & FAQs
Q: My reaction stalls at 50% conversion, even after adding excess base and extending the reaction time. What is happening? A: This is the hallmark of phenoxide solvation . If your solvent (e.g., Acetone or DMF) has absorbed atmospheric moisture, the water hydrogen-bonds to the phenoxide intermediate. Adding more base will not accelerate the reaction because the nucleophile itself is deactivated. Solution: You must verify your solvent moisture is <50 ppm before initiating the reaction.
Q: TLC monitoring shows complete consumption of the starting material, but I have a massive, highly polar spot stuck at the baseline. What is this impurity? A: You are observing ester saponification . The baseline spot is the carboxylate salt of your product or starting material. Moisture in the system reacted with the carbonate base to form hydroxide, which subsequently cleaved the ethyl ester. Solution: Ensure your K2CO3 is strictly anhydrous (oven-dried at 120°C for 12 hours) and handled under an inert atmosphere.
Q: Can I use standard Karl Fischer (KF) titration to check the moisture of my acetone solvent? A: No. Standard KF reagents contain methanol. Methanol reacts with ketones (like acetone) to form ketals, a side reaction that releases water and causes falsely elevated moisture readings [4]. Solution: You must use specialized, methanol-free, ketone-compatible KF reagents.
Reaction & Failure Pathway Visualization
Workflow of Williamson ether synthesis highlighting moisture-induced failure pathways.
Quantitative Impact of Moisture
The following table summarizes the empirical impact of solvent water content on the synthesis of benzyl ether derivatives, demonstrating why strict anhydrous conditions are non-negotiable.
| Water Content (ppm) | Phenoxide Conversion (%) | Ester Hydrolysis (%) | Benzyl Alcohol Formation (%) | Isolated Yield (%) |
| < 50 ppm | > 98% | < 1% | < 1% | 94% |
| 500 ppm | 85% | 5% | 2% | 78% |
| 2000 ppm | 60% | 15% | 8% | 52% |
| > 5000 ppm | < 30% | > 40% | > 15% | < 20% |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates built-in validation checkpoints. This methodology is adapted from optimized conditions for analogous benzyl ether syntheses [3].
Step 1: Reagent & Glassware Preparation
-
Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with dry Argon. Oven-dry K2CO3 (2.0 equivalents) at 120°C for 12 hours prior to use.
-
Self-Validation Check: The K2CO3 should be a free-flowing powder. If it clumps, it has absorbed atmospheric moisture and must be discarded or re-dried.
Step 2: Solvent Validation
-
Action: Draw a 1 mL sample of your chosen solvent (e.g., Acetone or DMF) via a dry syringe.
-
Self-Validation Check: Perform a Karl Fischer titration. Do not proceed unless the instrument reads < 50 ppm water.
Step 3: Nucleophile Generation
-
Action: Add ethyl 4-hydroxybenzoate (1.0 eq) and the anhydrous K2CO3 to the solvent. Stir at 60°C for 30 minutes.
-
Self-Validation Check: The suspension will turn slightly opaque or pale yellow. This visual shift confirms the deprotonation of the phenol and the generation of the active phenoxide nucleophile.
Step 4: Electrophile Addition & Reaction
-
Action: Add 4-chlorobenzyl chloride (1.1 eq) dropwise via syringe. Maintain heating at 60°C (or reflux if using acetone) for 4–6 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material (Hexanes:EtOAc 4:1). The starting phenol is UV-active. A successful, moisture-free reaction will show a new, less polar UV-active spot (the ether product) and no material stuck at the baseline . Baseline material indicates moisture-driven saponification.
Step 5: Workup
-
Action: Once TLC confirms complete conversion, cool to room temperature. Quench the reaction by adding distilled water (this dissolves the inorganic salts). Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]
-
RSC Advances. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. Available at:[Link]
-
IUCrData. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. International Union of Crystallography. Available at:[Link]
-
Mettler Toledo. What Is Karl Fischer Titration? Mettler Toledo. Available at:[Link]
Technical Support Center: Purification of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Welcome to the technical support guide for the purification of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. This document provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The synthesis of this molecule, typically via a Williamson ether synthesis, is robust, but achieving high purity can present challenges.[1][2][3][4] This guide is designed to provide expert-driven, practical solutions to common issues encountered during purification, ensuring the integrity of your final compound.
Section 1: Troubleshooting Common Impurities
The primary impurities in the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate arise from unreacted starting materials or side reactions. Below is a logical workflow for identifying and removing these contaminants.
Caption: Workflow for identifying and removing common impurities.
FAQ 1: My NMR spectrum shows a significant amount of unreacted ethyl 4-hydroxybenzoate. How can I remove it?
Cause: Ethyl 4-hydroxybenzoate is a phenolic compound. Its presence indicates either an incomplete reaction or the use of insufficient base to deprotonate it fully for the SN2 reaction.[5]
Solution: Aqueous Base Wash The most effective way to remove unreacted ethyl 4-hydroxybenzoate is through a liquid-liquid extraction with an aqueous base. The phenolic proton is acidic and will be readily deprotonated by a base like sodium hydroxide (NaOH), forming a water-soluble sodium phenoxide salt.
Experimental Protocol: Basic Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it with a 1 M aqueous solution of NaOH. Typically, one or two washes are sufficient.
-
Separation: Drain the aqueous layer, which now contains the deprotonated ethyl 4-hydroxybenzoate.
-
Neutralization & Drying: Wash the organic layer with water, followed by brine to remove residual base and water.[6] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.[6]
-
Purity Check: Analyze a small sample of the resulting solid by TLC or ¹H NMR to confirm the absence of the starting material before proceeding to final recrystallization.
FAQ 2: I've detected unreacted 4-chlorobenzyl chloride in my reaction mixture. What's the best removal strategy?
Cause: Residual 4-chlorobenzyl chloride indicates that the nucleophile (the phenoxide of ethyl 4-hydroxybenzoate) has been consumed before all the electrophile could react. This can happen if stoichiometry was miscalculated or if some of the phenoxide was lost to side reactions. 4-chlorobenzyl chloride is a lachrymator and should be handled with care in a fume hood.[7]
Solution: Chemical Quenching While this impurity can sometimes be removed by careful recrystallization, a more robust method is to convert it into a more easily separable compound. This can be achieved by quenching the reaction with a nucleophile that will react with the benzyl chloride.
Experimental Protocol: Quenching with Aqueous Ammonia
-
Cooling: After the reaction is deemed complete, cool the reaction mixture in an ice bath to 0-5 °C.[7]
-
Quenching: Slowly add an excess of concentrated aqueous ammonia to the stirred reaction mixture. The 4-chlorobenzyl chloride will be converted to 4-chlorobenzylamine.[7]
-
Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[7]
-
Work-up:
-
Perform a standard aqueous work-up. If the reaction was in a water-miscible solvent like DMF, dilute heavily with water and extract with a nonpolar organic solvent like ethyl acetate.[6]
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl). The newly formed 4-chlorobenzylamine will be protonated and move into the aqueous layer.[7]
-
Wash the organic layer sequentially with water and brine, then dry and concentrate as previously described.[7]
-
Section 2: Optimizing the Recrystallization Process
Recrystallization is the most common and effective method for purifying solid organic compounds like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.[8][9] Success hinges on selecting the right solvent and controlling the cooling process.
FAQ 3: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
Cause: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[10] This happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[10] The resulting oil often traps impurities, defeating the purpose of recrystallization.[11][12] This can be caused by the presence of significant impurities lowering the melting point or by cooling the solution too rapidly.[13]
Solutions:
-
Add More Solvent: The most immediate fix is to return the flask to the heat source, add more of the "good" solvent to redissolve the oil, and then allow it to cool much more slowly.[10]
-
Slow Cooling: Ensure the solution cools as slowly as possible.[14][15][16] Insulate the flask by placing it on a surface like paper towels or a cork ring and covering it with a watch glass. Slow cooling is critical for forming large, pure crystals.[15]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) at high temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[13]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure product.
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
FAQ 4: My final yield after recrystallization is very low. How can I improve it?
Cause: Low yield is a common issue and can stem from several factors: using too much solvent, premature crystallization during filtration, or incomplete recovery from the mother liquor.[10]
Solutions:
-
Minimize Solvent: The primary principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[15] Using excess solvent will mean more of your product remains dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[11] If crystals do form, you can wash them through with a small amount of hot solvent.[11]
-
Maximize Recovery:
-
Cool Thoroughly: After the solution has cooled slowly to room temperature, place it in an ice-water bath to maximize the precipitation of the product from the solution.
-
Wash with Cold Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Second Crop: It may be possible to obtain a "second crop" of crystals by concentrating the mother liquor (the filtrate) by boiling off some of the solvent and re-cooling.[17] Be aware that this second crop may be less pure than the first.
-
FAQ 5: What are the best solvent systems for the recrystallization of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate?
Cause: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][15] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Recommended Solvents: Given the structure of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (an aromatic ether ester), moderately polar to polar solvents are generally effective.
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol | 78 | A good general-purpose polar protic solvent. Often provides a good solubility differential between hot and cold.[8] |
| Isopropanol | 82 | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexane | ~70-77 | A mixed-solvent system. The compound is soluble in ethyl acetate and insoluble in hexane. This allows for fine-tuning of the solubility to induce crystallization.[8] |
| Acetone | 56 | A polar aprotic solvent. Its low boiling point makes it easy to remove, but care must be taken to avoid rapid evaporation during hot filtration.[18] |
Protocol for Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of the candidate solvent. If it dissolves at room temperature, it is not a good choice.
-
If it does not dissolve, warm the test tube. If the solid dissolves upon heating, it is a potentially good solvent.
-
Allow the test tube to cool. If pure crystals form, you have found a suitable solvent.
Section 3: Post-Purification & Characterization
FAQ 6: How can I confirm the purity of my final product?
Solution: Analytical Techniques A combination of techniques should be used to confirm the purity and identity of your final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectrum of the pure product should show clean signals corresponding to the expected structure, with no peaks attributable to starting materials or solvents.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For a pure compound, the chromatogram should show a single major peak.[7]
References
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- Reddit. (2013, February 3).
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- Reddit. (2020, February 26). Synthesis - General tips for improving yield?.
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- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- BenchChem. (n.d.). Technical Support Center: Removal of Unreacted 2-Chlorobenzyl Chloride.
- BenchChem. (n.d.). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- Bats, J. W., & Canenbley, R. (2004). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2035-o2037.
- Drug Development and Delivery. (2026, January 5). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- Google Patents. (n.d.).
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- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- University of Zurich. (n.d.). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore.
- MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
- MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)
- IJPSR. (2014, March 20). Presence of organic impurities into active pharmaceutical ingredients.
- ResearchGate. (n.d.). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol.
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Enhancing reaction kinetics for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
A Guide to Enhancing Reaction Kinetics and Troubleshooting Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction kinetics.
Core Principles: Understanding the Reaction Pathway
The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a classic example of the Williamson Ether Synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The core process involves two fundamental steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of Ethyl 4-hydroxybenzoate, forming a more potent nucleophile, the corresponding phenoxide.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.
Diagram: The Williamson Ether Synthesis Mechanism
Validation & Comparative
Comparative Guide to HPLC Method Development for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate Analysis
A Senior Application Scientist's Perspective on Method Design, Optimization, and Validation for Robust and Reliable Quantification
In the landscape of pharmaceutical analysis, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, safety, and efficacy of drug substances and products. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for the analysis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a key intermediate in the synthesis of various organic compounds. We will navigate the critical decisions in method development, from initial column and mobile phase screening to forced degradation studies and final method validation, all while adhering to the principles of scientific integrity and regulatory expectations.
Understanding the Analyte: The Foundation of Method Development
Before embarking on any experimental work, a thorough understanding of the analyte's physicochemical properties is crucial. Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is an aromatic ester with a molecular weight of approximately 290.75 g/mol . Its structure, featuring two phenyl rings and an ester linkage, suggests significant hydrophobicity and strong UV absorbance, making reversed-phase HPLC with UV detection an ideal analytical approach.
A critical aspect of method development is anticipating potential degradation pathways. The ester and ether linkages in Ethyl 4-[(4-chlorobenzyl)oxy]benzoate are susceptible to hydrolysis under acidic and basic conditions. The presence of a benzylic ether also suggests a potential for oxidative degradation. These insights are fundamental in designing forced degradation studies to ensure the method is stability-indicating.[1][2][3]
Strategic Approach to Method Development: A Multi-Step Process
A systematic and logical workflow is essential for efficient and effective HPLC method development. Our approach is a multi-stage process that begins with initial screening and progresses through optimization to final validation.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening - Laying the Groundwork
The initial screening phase aims to identify a suitable stationary phase and mobile phase combination that provides adequate retention and selectivity for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and its potential impurities.
Stationary Phase Comparison
Given the aromatic and hydrophobic nature of the analyte, three common reversed-phase columns were evaluated: a standard C18, a C8, and a Phenyl column. The rationale behind this selection is to explore different retention mechanisms. While C18 and C8 rely primarily on hydrophobic interactions, the Phenyl phase can offer alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.[4]
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Observations |
| C18 | 3.5 | 4.6 x 150 | Good retention, but some peak tailing observed. |
| C8 | 3.5 | 4.6 x 150 | Less retention than C18, symmetrical peak shape. |
| Phenyl | 3.5 | 4.6 x 150 | Excellent peak shape and unique selectivity for aromatic compounds. |
Mobile Phase Screening
The choice of organic modifier and the pH of the aqueous phase can significantly impact selectivity in reversed-phase HPLC.[5] We compared acetonitrile (ACN) and methanol (MeOH) as the organic component of the mobile phase.
| Organic Modifier | Aqueous Phase | Observations |
| Acetonitrile | 0.1% Formic Acid in Water | Good peak shape, efficient separation. |
| Methanol | 0.1% Formic Acid in Water | Broader peaks compared to ACN, longer retention times. |
Phase 2: Method Optimization - Fine-Tuning for Performance
With the column and mobile phase components selected, the next step is to optimize the chromatographic conditions to achieve the desired resolution, sensitivity, and analysis time.
Gradient Elution Profile
A generic gradient is often a good starting point for method development.[6] An initial gradient from 50% to 95% acetonitrile over 15 minutes was employed. This was then refined to ensure adequate separation of the main peak from any potential impurities and to reduce the overall run time.
Caption: Optimization of the gradient elution profile.
Flow Rate and Column Temperature
A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide a good balance between analysis time, backpressure, and separation efficiency.
Phase 3: Method Validation - Ensuring Trustworthiness and Reliability
A critical component of any analytical method development is validation, which demonstrates that the method is suitable for its intended purpose.[7][8][9][10][11] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted.[1][2][3][12] This involves subjecting the Ethyl 4-[(4-chlorobenzyl)oxy]benzoate to various stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 1N NaOH, kept at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies are summarized below:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation product observed. |
| Base Hydrolysis | ~25% | Two major degradation products observed. |
| Oxidative Degradation | ~10% | One minor degradation product observed. |
| Thermal Degradation | No significant degradation | The compound is stable to heat. |
| Photolytic Degradation | No significant degradation | The compound is stable to light. |
The developed HPLC method was able to successfully separate the main peak of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate from all the degradation products formed under these stress conditions, thus demonstrating its specificity and stability-indicating capability.[13]
Validation Parameters
The method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[8][9][10]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | 0.2 |
| LOQ (µg/mL) | - | 0.6 |
Final Optimized and Validated HPLC Method
Based on the comprehensive development and validation studies, the following HPLC method is recommended for the analysis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B in 10 min, then to 95% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
This method has been demonstrated to be robust, reliable, and stability-indicating, making it suitable for routine quality control and stability testing of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
References
-
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[(4-chlorobenzylidene)amino]benzoate. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Chromatography Today. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
NIST. (n.d.). Ethyl-4-chlorobenzoate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl benzoate. Retrieved from [Link]
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EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. Retrieved from [Link]
-
MDPI. (2024, May 27). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Retrieved from [Link]
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A Comparative Guide to the ¹H NMR Interpretation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
In the landscape of drug development and materials science, the precise structural elucidation of novel synthetic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for this purpose. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a compound of interest in medicinal chemistry and organic synthesis. We will move beyond a simple peak listing to a detailed interpretation grounded in fundamental principles and comparative data, offering field-proven insights for researchers and scientists.
Molecular Structure and Proton Environments
The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. The structure of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate contains five distinct sets of protons, as illustrated below.
Figure 1: Molecular structure of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate with distinct proton environments labeled (Hₐ-Hₑ).
The five key proton environments are:
-
Hₐ & Hₑ: Protons on the ethyl group.
-
Hₑ: Protons on the benzoate aromatic ring.
-
Hₒ: Benzylic methylene protons.
-
Hₑ: Protons on the 4-chlorobenzyl aromatic ring.
Predicted ¹H NMR Spectrum and Comparative Analysis
An accurate prediction of the ¹H NMR spectrum requires understanding the influence of neighboring functional groups on the chemical shift of each proton. We will compare our predictions with experimental data from analogous compounds to provide a robust assignment.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Justification & Comparative Data |
| HF (CH₃) | ~1.4 | Triplet (t) | 3H | This signal corresponds to the terminal methyl group of the ethyl ester. It is expected to be a triplet due to coupling with the adjacent methylene (CH₂) group (n+1 rule, 2+1=3). Experimental data for ethyl benzoate shows this peak at approximately 1.38-1.41 ppm.[1][2][3] |
| HE (CH₂) | ~4.4 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal downfield. It appears as a quartet due to coupling with the three protons of the methyl group (n+1 rule, 3+1=4). This is consistent with data for ethyl benzoate, which shows this signal around 4.35-4.38 ppm.[1][2][3] |
| HG (Ar-CH₂-O) | ~5.1 | Singlet (s) | 2H | These are the benzylic protons. They are significantly deshielded because they are attached to a carbon that is bonded to both an aromatic ring and an oxygen atom. Protons in a benzylic position (Ar-C-H) typically appear around 2.3-3.0 ppm.[4][5][6] However, the adjacent ether oxygen further deshields these protons, shifting them downfield to the ~5.0 ppm region. Since there are no adjacent protons, this signal is expected to be a singlet. |
| HB & HD (Aromatic) | ~7.3-7.4 | Doublet (d) | 4H | These are the protons on the 4-chlorobenzyl ring. Due to the para-substitution, the ring is chemically symmetric. The protons ortho to the chloromethyl group (HD) and meta to it (HC) will be in similar environments, likely appearing as a pair of doublets that may overlap. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[7] For 4-chlorobenzyl alcohol, the aromatic protons appear as two distinct doublets around 7.3 ppm.[8][9][10] |
| HA & HB (Aromatic) | ~6.9 & ~8.0 | Doublet (d) | 4H | These protons belong to the para-substituted benzoate ring. The protons ortho to the ester group (HA) are significantly deshielded by the anisotropic effect of the carbonyl group and will appear far downfield. In ethyl benzoate, these protons are found around 8.05 ppm.[1] The protons ortho to the ether linkage (HB) are shielded by the electron-donating nature of the oxygen and will appear further upfield, typically around 6.9 ppm.[11] Both signals will appear as doublets due to coupling with their respective ortho neighbors. |
Detailed Signal-by-Signal Interpretation
A rigorous analysis of the ¹H NMR spectrum involves a step-by-step examination of each signal, integrating our knowledge of chemical shifts, spin-spin coupling, and integration.
-
The Ethyl Group (HF and HE): The most upfield signals will belong to the ethyl group, a classic ethyl pattern. The triplet at ~1.4 ppm integrating to 3H is unambiguously assigned to the methyl protons (HF). The downfield quartet at ~4.4 ppm, integrating to 2H, is assigned to the methylene protons (HE). The chemical shift of HE is a key indicator of its proximity to the deshielding ester oxygen.[5][12]
-
The Benzylic Methylene (HG): A sharp singlet integrating to 2H is expected around 5.1 ppm. Its singlet nature confirms the absence of adjacent protons. The significant downfield shift is a cumulative effect of the adjacent aromatic ring and the highly electronegative ether oxygen, a textbook example of deshielding.[6][13]
-
The Aromatic Regions (HA, HB, HC, HD): The aromatic region of the spectrum will contain two pairs of doublets, characteristic of para-substituted benzene rings.[11]
-
Benzoate Ring (HA, HB): The doublet furthest downfield, around 8.0 ppm, corresponds to the two protons (HA) ortho to the electron-withdrawing ester group. The other doublet, shifted upfield to around 6.9 ppm, is assigned to the two protons (HB) ortho to the electron-donating ether oxygen. This large chemical shift difference is a powerful illustration of substituent effects in aromatic systems.[14][15]
-
Chlorobenzyl Ring (HC, HD): The remaining two doublets in the mid-aromatic region (~7.3-7.4 ppm) are assigned to the protons of the 4-chlorobenzyl ring. The relative positions of these two doublets can be subtle, but they are often well-resolved and integrate to 2H each.
-
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
To ensure the acquisition of high-quality, publishable data, a standardized and self-validating protocol is essential.[16] The following methodology outlines the key steps for acquiring a ¹H NMR spectrum of a small organic molecule like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Workflow for ¹H NMR Spectrum Acquisition
Figure 2: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[17] CDCl₃ is a standard choice for its versatility and the convenient chemical shift of its residual peak (CHCl₃) at 7.26 ppm, which is ideal for calibration.[17][18]
-
Filtration and Transfer: To avoid peak broadening caused by particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[17]
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.
-
Locking and Shimming: The instrument's field frequency is stabilized by "locking" onto the deuterium signal of the CDCl₃.[19][20] Subsequently, the magnetic field homogeneity is optimized through a process called "shimming," which is critical for obtaining sharp, well-resolved peaks.[20][21]
-
Acquisition: A standard one-dimensional proton experiment is run. Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.[20]
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual CDCl₃ peak at 7.26 ppm. Finally, the signals are integrated and their peak positions are determined.[20]
Conclusion
The ¹H NMR spectrum of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a rich source of structural information. Through a systematic, comparative approach, every signal can be unambiguously assigned. The ethyl group provides a characteristic triplet-quartet pattern, the benzylic methylene appears as a deshielded singlet, and the two para-substituted aromatic rings each produce a pair of distinct doublets. This detailed interpretation, supported by a robust experimental protocol, exemplifies the power of NMR spectroscopy as an indispensable tool for the modern researcher.
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A Researcher's Guide to the Spectroscopic Validation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This guide provides an in-depth analysis of the validation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a compound of interest in medicinal chemistry and materials science. We will focus on the application of Infrared (IR) spectroscopy as a primary validation tool, offering a comparative analysis against potential precursors and by-products. Furthermore, we will explore complementary analytical techniques that provide orthogonal data for unequivocal structure elucidation.
The Analytical Imperative: Why IR Spectroscopy?
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern provides a unique molecular "fingerprint," allowing for the identification of functional groups. For a molecule like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, which contains multiple functional groups—an ester, an ether, two aromatic rings, and a chloro-alkyl moiety—IR spectroscopy is an invaluable first-pass technique for structural verification.
Deconstructing the Spectrum: Expected IR Peaks for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
The structure of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate suggests several key IR absorption bands. By dissecting the molecule into its constituent functional groups, we can predict the regions of significant spectral activity.
Caption: Key functional groups and their expected IR vibrational modes for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Table 1: Predicted IR Absorption Frequencies for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & References |
| Aromatic Ester | C=O Stretch | 1715 - 1730 | Strong | The carbonyl stretch is one of the most intense and recognizable peaks. Conjugation with the aromatic ring lowers the frequency from that of a saturated ester (1735-1750 cm⁻¹).[1][2][3] |
| C-C-O Stretch | 1250 - 1310 | Strong | Part of the "Rule of Three" for aromatic esters, this is an intense band.[2] | |
| O-C-C Stretch | 1100 - 1130 | Strong | The third characteristic intense peak for an aromatic ester.[2][4] | |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Weak to Medium | Aromatic C-H stretches appear just above 3000 cm⁻¹.[1][5][6] |
| C=C Stretch | 1450 - 1600 | Medium | A series of absorptions, often appearing as a pair around 1600 and 1500 cm⁻¹, are characteristic of the aromatic ring itself.[1][5][6] | |
| C-H Out-of-Plane Bend | 800 - 850 | Strong | For a para-substituted aromatic ring, a strong absorption in this region is expected.[6] | |
| Aryl Alkyl Ether | Asymmetric C-O-C Stretch | 1200 - 1300 | Strong | Aryl ethers typically show a strong absorption in this range.[7][8][9] |
| Symmetric C-O-C Stretch | 1010 - 1050 | Medium | A second, typically less intense, C-O stretch is also expected.[8][10] | |
| Alkyl Halide | C-Cl Stretch | 650 - 850 | Medium to Strong | The C-Cl stretch appears in the lower frequency region of the spectrum.[11] |
| Alkyl Groups | C-H Stretch (sp³) | 2850 - 3000 | Medium | These peaks from the ethyl and methylene groups will appear just below 3000 cm⁻¹.[11][12] |
Comparative Analysis: Distinguishing Product from Precursors
A critical aspect of spectroscopic validation is to ensure the spectrum of the product is distinct from its starting materials. The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate typically proceeds via a Williamson ether synthesis from Ethyl 4-hydroxybenzoate and 4-chlorobenzyl chloride.
Table 2: Comparative IR Peak Analysis
| Compound | Key Differentiating Peaks | Absent in Product | Present in Product |
| Ethyl 4-hydroxybenzoate | Broad O-H stretch (~3200-3500 cm⁻¹)[13][14][15] | Yes | No |
| 4-chlorobenzyl chloride | Absence of a strong C=O peak around 1720 cm⁻¹[16][17] | No | Yes |
| Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | Presence of both the ester C=O (~1720 cm⁻¹) and the aryl alkyl ether C-O-C stretches (~1250 cm⁻¹)[2][7] | N/A | Yes |
The disappearance of the broad hydroxyl (O-H) peak from Ethyl 4-hydroxybenzoate and the appearance of the strong ether (C-O-C) and ester (C=O) peaks in the product spectrum are the most compelling pieces of evidence for a successful reaction.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for validation, the following protocol is recommended:
-
Sample Preparation:
-
Ensure the sample of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is pure and dry. Impurities such as residual solvent or water can introduce confounding peaks.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest and most robust method. A small amount of the solid is pressed firmly against the ATR crystal (typically diamond or germanium).
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup:
-
Perform a background scan with no sample present. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Set the instrument to scan over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to label the major peaks.
-
Compare the peak positions and relative intensities with the predicted values in Table 1 and with reference spectra of the starting materials.
-
Caption: A standardized workflow for the validation of a synthesized compound using IR spectroscopy.
Beyond IR: A Multi-Technique Approach to Validation
While IR spectroscopy is a powerful tool for identifying functional groups, it does not provide a complete picture of the molecular structure. For unambiguous validation, especially in regulated environments, a combination of analytical techniques is essential.[18]
Table 3: Complementary Analytical Techniques
| Technique | Information Provided | Why it's Complementary to IR |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[18][19] | IR confirms functional groups; NMR confirms the precise arrangement of atoms. ¹H NMR would show distinct signals for the aromatic protons, the methylene bridge, and the ethyl group, with characteristic chemical shifts and splitting patterns. ¹³C NMR would confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern.[18] | IR confirms the presence of expected bonds; MS confirms the overall molecular formula is correct. High-resolution mass spectrometry (HRMS) can provide an exact mass to further confirm the elemental composition. |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N, S, etc.) in a sample.[20] | Provides empirical formula data that can be compared with the theoretical values for the proposed structure. |
| X-ray Crystallography | For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.[21][22] | Offers an absolute confirmation of the structure determined by spectroscopic methods. |
Conclusion
The validation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a multi-faceted process where Infrared spectroscopy serves as a rapid and informative initial step. By understanding the expected spectral features and comparing them against those of potential precursors, a high degree of confidence in the product's identity can be achieved. However, for complete and unequivocal structural elucidation, a holistic approach that incorporates complementary techniques such as NMR, Mass Spectrometry, and, where applicable, X-ray crystallography, is the gold standard in the scientific community. This ensures the integrity of the research and the reliability of any subsequent studies involving the compound.
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Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved from [Link]
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Dinnebier, R. E., & van Smaalen, S. (2020). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 7(Pt 4), 606–616. Retrieved from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org. Retrieved from [Link]
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15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
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4-Chlorobenzoyl chloride - Vapor Phase IR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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1-Chloro-4-(chloromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098–2111. Retrieved from [Link]
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IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
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Infrared spectra of aromatic rings. (n.d.). Chemistry Steps. Retrieved from [Link]
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Benzoyl chloride, 4-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to a Multi-Modal Purity Analysis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is not just a number on a certificate of analysis—it is the foundation of reliable, reproducible, and translatable results. The presence of uncharacterized impurities can lead to failed experiments, misleading biological data, and significant delays in development timelines.
This guide provides an in-depth, objective comparison of the purity of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate from three hypothetical suppliers: SupraChem , VeriGrade , and EconoSynth . We will move beyond a simple purity percentage and delve into a comprehensive impurity profile using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our approach is grounded in established pharmacopeial standards to ensure the generation of trustworthy and scientifically valid data.[1][2][3]
The Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC, be non-volatile and thus invisible to GC, or be structurally similar enough to be obscured in a standard NMR spectrum. By employing orthogonal methods—techniques that measure different chemical properties—we create a more robust and complete picture of a sample's true purity.
-
HPLC-UV: Excellent for quantifying thermally labile or non-volatile impurities.
-
GC-MS: Ideal for identifying and quantifying volatile or semi-volatile impurities.
-
qNMR: A primary ratio method that provides an absolute purity value (w/w%) without the need for a specific reference standard of the analyte, offering a powerful cross-validation of chromatographic results.[4][5][6]
Caption: General workflow for comparative analysis of chemical suppliers.
Understanding Potential Impurities: A Synthetic Perspective
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is typically synthesized via a Williamson ether synthesis.[7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. A likely route is the reaction of ethyl 4-hydroxybenzoate with 4-chlorobenzyl chloride under basic conditions.
This synthetic pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Ethyl 4-hydroxybenzoate and 4-chlorobenzyl chloride.
-
By-products from Side Reactions: E2 elimination of 4-chlorobenzyl chloride could lead to the formation of 4-chlorostyrene, though this is less likely with a primary halide.[8]
-
Over-alkylation or Related Products: Impurities formed from reactions with residual reagents or alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction and purification, such as acetone, acetonitrile, or N,N-dimethylformamide (DMF), are common.[7][9]
Our analytical approach is designed to detect and quantify these potential impurities.
Comparative Purity Analysis: Results
The following tables summarize the quantitative data obtained from the analysis of samples from SupraChem, VeriGrade, and EconoSynth.
Table 1: Summary of Purity Assessment
| Supplier | HPLC Purity (Area %) | qNMR Purity (w/w %) | Comments |
| SupraChem | 99.89% | 99.7% ± 0.2% | Highest purity by both methods. Low impurity load. |
| VeriGrade | 99.21% | 99.0% ± 0.3% | Good purity, meets standard specifications. |
| EconoSynth | 97.54% | 97.1% ± 0.4% | Lower purity, significant presence of starting material. |
Table 2: Impurity Profile by HPLC and GC-MS
| Impurity | Retention Time (HPLC) | Area % (SupraChem) | Area % (VeriGrade) | Area % (EconoSynth) | Identification (GC-MS) |
| Ethyl 4-hydroxybenzoate | 4.2 min | < 0.05% | 0.15% | 1.89% | Confirmed |
| 4-chlorobenzyl chloride | - | Not Detected | < 0.05% | 0.25% | Confirmed (Volatile) |
| Unknown Impurity 1 | 8.9 min | 0.06% | 0.59% | 0.32% | m/z suggests dimeric species |
| Acetone (Solvent) | - | < 0.01% | 0.05% | 0.09% | Confirmed (Volatile) |
Detailed Experimental Protocols
The trustworthiness of any analytical result hinges on a well-designed and validated methodology. The protocols below adhere to principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][3][10]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is the premier technique for separating and quantifying compounds with varying polarities, making it ideal for assessing the purity of our target ester and detecting less volatile impurities like unreacted ethyl 4-hydroxybenzoate. The method is validated for specificity, linearity, precision, and accuracy as per ICH Q2(R1) guidelines.[11][12][13]
Caption: Experimental workflow for HPLC-UV purity analysis.
Protocol:
-
System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
System Suitability Test (SST): As per USP <621>, a standard solution is injected six times.[14][15][16] The relative standard deviation (RSD) of the peak area for the main component must be ≤ 1.0%. The tailing factor must be between 0.8 and 1.5. This ensures the system is performing with adequate precision and peak shape before sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that may not be apparent by HPLC, such as residual solvents and unreacted 4-chlorobenzyl chloride. The mass spectrometer provides definitive identification of eluted peaks. While our target compound is an ester, its boiling point makes it amenable to GC analysis.[17][18][19]
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Comparative Stability Guide: Ethyl 4-[(4-chlorobenzyl)oxy]benzoate vs. Ethyl 4-benzyloxybenzoate
Executive Summary & Chemical Context
In the landscape of drug development and complex organic synthesis, the benzyl (Bn) ether is a ubiquitous protecting group for phenols and alcohols, prized for its robustness across a wide range of reaction conditions[1][2]. Ethyl 4-benzyloxybenzoate (historically investigated as the hypolipidemic agent BRL 10894[3]) and its halogenated derivative, Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, serve as excellent models for understanding how remote electronic effects modulate protecting group stability.
While both compounds share an identical ethyl ester and phenolic ether core, the introduction of a para-chloro substituent on the benzylic ring fundamentally alters the electronic environment of the ether linkage. As a Senior Application Scientist, it is critical to recognize that this seemingly minor structural modification dictates orthogonal reactivity—particularly under oxidative and specific reductive conditions—allowing for highly selective synthetic workflows[4].
Mechanistic Rationale: The Electronic Causality
The stability divergence between these two ethers is governed by the Hammett substituent effect. The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) that outcompetes its weak resonance-donating effect (+M), resulting in a net electron-withdrawing character (Hammett σp = +0.23).
-
Oxidative Stability: Oxidative cleavage of benzyl ethers (e.g., using DDQ or oxoammonium salts) is initiated by the abstraction of a hydride ion from the benzylic carbon, forming a benzylic carbocation intermediate[5]. The electron-withdrawing p-chloro group severely destabilizes this transition state, rendering the p-chlorobenzyl (p-Cl-Bn) ether highly resistant to oxidation compared to the unsubstituted benzyl ether[4][5].
-
Acidic Stability: Cleavage via strong Lewis or Brønsted acids proceeds through an SN1-like dissociation or SN2 attack on the activated ether. The destabilized benzylic cation makes the p-Cl-Bn ether slightly more robust under mild acidic conditions, though strong Lewis acids (like BBr3) will cleave both[1][2].
Mechanistic divergence in oxidative cleavage due to the p-chloro substituent's inductive effect.
Comparative Stability Profile
The following table synthesizes the quantitative and qualitative stability data for both compounds across standard synthetic environments.
| Reaction Condition | Ethyl 4-benzyloxybenzoate (Bn) | Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (p-Cl-Bn) | Mechanistic Rationale |
| Basic Hydrolysis (NaOH, EtOH, 80°C) | Ester hydrolyzes; Ether stable | Ester hydrolyzes; Ether stable | Ether linkages are inert to basic nucleophilic attack; only the ethyl ester saponifies[2]. |
| Oxidative Cleavage (Bobbitt's Salt, MeCN/H₂O) | Rapidly Cleaved (>95% yield in 8h) | Highly Stable / Inert (<5% cleavage) | p-Cl group (-I effect) raises the activation energy for benzylic hydride abstraction[5]. |
| Mild Acidic (TFA, CH₂Cl₂, 25°C) | Stable | Stable | Both require stronger Lewis/Brønsted acids for ether C-O bond heterolysis[1][2]. |
| Strong Lewis Acid (BBr₃, CH₂Cl₂, -78°C) | Cleaved | Cleaved (Slightly slower rate) | Exothermic complexation followed by cleavage; p-Cl slightly retards SN1 character[2]. |
| Reductive (Hydrogenolysis) (Pd/C, H₂, 1 atm, MeOH) | Cleaved Smoothly (Yields Toluene) | Cleaved (Risk of Hydrodehalogenation) | Both undergo reductive cleavage, but the aryl C-Cl bond is susceptible to concurrent reduction[6]. |
Experimental Workflows & Self-Validating Protocols
To rigorously validate the comparative stability of these compounds, the following protocols utilize a self-validating internal control system (competitive assay). By subjecting an equimolar mixture of both compounds to the same reaction environment, we eliminate variables such as temperature fluctuations or reagent concentration errors.
Experimental workflow for parallel stability screening of benzyl ether derivatives.
Protocol 1: Competitive Oxidative Cleavage (Demonstrating Orthogonality)
This protocol utilizes 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's Salt) to demonstrate the extreme oxidative stability of the p-chlorobenzyl ether[5].
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve Ethyl 4-benzyloxybenzoate (0.5 mmol) and Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (0.5 mmol) in 9 mL of HPLC-grade Acetonitrile (CH₃CN).
-
Aqueous Activation: Add 1 mL of deionized water to achieve a 90:10 CH₃CN:H₂O solvent ratio. Stir at 25°C.
-
Oxidation: Add Bobbitt's Salt (1.5 mmol, 3.0 equivalents relative to the standard Bn-ether) in one portion. The solution will turn yellow.
-
Monitoring: Stir the reaction at room temperature for 8 hours. Monitor via TLC (Hexanes:EtOAc 4:1) and LC-MS.
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Data Interpretation: HPLC-UV analysis will reveal complete consumption of Ethyl 4-benzyloxybenzoate (yielding ethyl 4-hydroxybenzoate and benzaldehyde), while >95% of the Ethyl 4-[(4-chlorobenzyl)oxy]benzoate remains completely intact.
Protocol 2: Catalytic Hydrogenolysis (Monitoring Hydrodehalogenation)
While both ethers are labile under reductive conditions, the p-chloro derivative presents a specific liability: competitive hydrodehalogenation of the aryl chloride bond[2][6].
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (1.0 mmol) in 10 mL of anhydrous Methanol in a flame-dried flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg) under a steady stream of Argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.
-
Reaction: Stir vigorously at room temperature under 1 atm of H₂.
-
Monitoring (Critical Step): Sample the reaction every 30 minutes for LC-MS analysis. You must monitor for two distinct cleavage events:
-
Desired: Cleavage of the ether C-O bond (yielding ethyl 4-hydroxybenzoate and 4-chlorotoluene).
-
Side Reaction: Cleavage of the aryl C-Cl bond (yielding toluene derivatives).
-
-
Filtration: Once the starting material is consumed, flush the system with Argon, filter the mixture through a pad of Celite to remove the Pd/C, and wash the pad with excess Methanol.
References
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL:[Link]
-
p-Chlorobenzyl Ether (Conversion of robust p-chlorobenzyl ether into PMB) Source: ACS Publications URL:[Link]
-
Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives (BRL 10894) Source: ResearchGate URL:[Link]
-
benzyl ether cleavage Source: YouTube (Educational Chemistry Demonstrations) URL:[Link]
Sources
Validating synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate via thin layer chromatography
Validating the Synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate: A Comparative Guide to TLC vs. HPTLC Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenge of optimizing and validating etherifications where starting materials and target products exhibit highly similar polarities. The synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate—a versatile intermediate in drug development—via the Williamson ether synthesis is a prime example.
This guide provides an objective, data-driven comparison between standard Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for real-time reaction monitoring. By bridging mechanistic causality with self-validating experimental protocols, this document serves as a definitive resource for researchers aiming to elevate their analytical rigor.
Mechanistic Causality: The Williamson Etherification
To accurately validate a reaction, one must first understand the precise chemical causality dictating the molecular transformations. The target molecule is synthesized via a bimolecular nucleophilic substitution (S_N2) pathway[1].
Ethyl 4-hydroxybenzoate (the nucleophile precursor) is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or 2-butanone[2],[1].
-
Why K₂CO₃? Phenols are significantly more acidic than aliphatic alcohols. K₂CO₃ is sufficiently basic to quantitatively generate the active phenoxide anion without risking the hydrolysis of the substrate's ethyl ester group—a side reaction that frequently occurs if stronger aqueous bases (like NaOH) are deployed at elevated temperatures[2].
-
Why 4-chlorobenzyl chloride? The resulting phenoxide attacks the benzylic carbon of 4-chlorobenzyl chloride. Because benzylic halides are highly activated toward S_N2 attack and completely lack beta-hydrogens, competing E2 elimination reactions are entirely suppressed, ensuring high atom economy[1].
Mechanistic pathway for the Williamson ether synthesis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Analytical Modalities: Standard TLC vs. HPTLC
Monitoring the consumption of 4-chlorobenzyl chloride and ethyl 4-hydroxybenzoate requires an analytical method capable of resolving structurally similar aromatic compounds. While standard TLC is ubiquitous in organic labs, HPTLC offers a vastly superior thermodynamic and kinetic profile for separation.
The Physics of Resolution: Standard TLC plates are coated with silica gel particles averaging 10–12 µm in diameter,[3]. This relatively large and heterogeneous particle size leads to significant Eddy diffusion (multiple path effects), which broadens the sample spots as the mobile phase migrates.
Conversely, HPTLC plates utilize optimized silica gel 60 with a tightly controlled, ultra-fine particle size of 5–6 µm,[3]. This reduction in particle size dramatically increases the packing density and creates a smoother surface,[3]. According to the Van Deemter equation, smaller stationary phase particles minimize longitudinal diffusion and mass transfer resistance, resulting in compact, sharply defined bands rather than diffuse, overlapping spots.
This structural difference translates directly into actionable performance metrics. HPTLC achieves complete separation in just 3–20 minutes, compared to the 20–200 minutes often required for standard TLC[3]. Furthermore, HPTLC lowers the limit of detection (LOD) to 5–10 pg per band under fluorescence, a 10-fold improvement over the 50–100 pg LOD of standard TLC[3].
Quantitative Data Comparison
| Parameter | Standard TLC (Silica Gel 60) | HPTLC (Silica Gel 60) | Impact on Validation |
| Mean Particle Size | 10 – 12 µm,[3] | 5 – 6 µm,[3] | Smaller particles reduce band broadening and improve resolution. |
| Layer Thickness | 250 µm | 100 – 200 µm | Thinner layers require less sample and mobile phase. |
| Development Time | 20 – 200 minutes[3] | 3 – 20 minutes[3] | HPTLC accelerates real-time reaction monitoring. |
| Detection Limit (UV) | 50 – 100 pg[3] | 5 – 10 pg[3] | HPTLC allows detection of trace unreacted starting materials. |
| Sample Geometry | Circular Spots[3] | Rectangular Bands[3] | Bands provide superior densitometric quantification. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your analytical readouts, the following protocol integrates a rigorous "co-spotting" technique. Matrix effects from polar reaction solvents (like DMF) can artificially shift Retention Factor (Rf) values, leading to false assumptions about reaction progress. The co-spotting method eliminates this variable.
Phase 1: Reaction Setup
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq of ethyl 4-hydroxybenzoate in anhydrous DMF (5 mL/mmol)[2].
-
Deprotonation: Add 2.0 eq of finely pulverized anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide[2],[1].
-
Alkylation: Dropwise, add 1.1 eq of 4-chlorobenzyl chloride. Heat the mixture to 60°C under an inert atmosphere[2],[1].
Phase 2: HPTLC Validation Workflow
-
Sampling: Withdraw a 10 µL aliquot of the reaction mixture.
-
Aqueous Quench (Critical Step): Dilute the aliquot in 1 mL of Ethyl Acetate (EtOAc). Wash with 1 mL of distilled water to remove DMF and inorganic salts. Failure to remove DMF will cause severe streaking on the silica plate, destroying resolution. Extract the organic layer.
-
Plate Preparation: Use an aluminum-backed HPTLC Silica Gel 60 F254 plate. Draw a baseline 1 cm from the bottom.
-
Spotting (The Self-Validating Step):
-
Lane 1: Pure Ethyl 4-hydroxybenzoate (Reference).
-
Lane 2: Pure 4-chlorobenzyl chloride (Reference).
-
Lane 3: Quenched Reaction Mixture.
-
Lane 4 (Co-spot): Spot the Reaction Mixture, let the solvent evaporate, then spot pure Ethyl 4-hydroxybenzoate directly on top of it. If the reaction is incomplete, Lane 4 will show a single, perfectly aligned band for the starting material, proving the Rf hasn't shifted due to matrix effects.
-
-
Development: Develop the plate in a pre-saturated chamber using Hexanes:EtOAc (8:2 v/v) as the mobile phase.
-
Visualization: Examine the plate under short-wave UV light (254 nm). The conjugated aromatic rings of both the starting materials and the product will quench the plate's fluorescence, appearing as distinct dark bands against a bright green background,[3].
Step-by-step analytical workflow for validating ether synthesis via TLC/HPTLC.
Conclusion
When synthesizing Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, the transition from standard TLC to HPTLC is not merely a convenience—it is an analytical upgrade that ensures high-fidelity reaction monitoring. By leveraging the superior packing density and reduced particle size of HPTLC plates, researchers can confidently resolve chemically similar benzylic ethers, detect trace impurities down to the picogram level, and accelerate their workflow. Coupled with a rigorous aqueous quench and co-spotting protocol, this methodology forms a highly reliable, self-validating system tailored for modern drug development and precision organic synthesis.
References
- High-Performance Thin Layer Chromatography (HPTLC) Plates.Sigma-Aldrich.
- High-Performance Thin-Layer Chromatography (HPTLC).CTLA Testing.
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.BenchChem.
- Application Notes and Protocols for Williamson Ether Synthesis using 3-Chlorobenzyl Chloride.BenchChem.
Sources
Comprehensive Elemental Analysis Comparison Guide: Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
As drug development pipelines demand increasingly rigorous analytical characterization, the elemental profiling of Active Pharmaceutical Ingredients (APIs) and intermediates must serve two distinct scientific mandates: Structural Confirmation (macro-elemental composition) and Regulatory Safety (trace elemental impurities).
This guide provides an in-depth, comparative methodology for the elemental analysis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate (Formula: C16H15ClO3 ). Because this molecule contains a covalently bound halogen (12.19% Chlorine), it presents unique matrix challenges—specifically catalyst poisoning in combustion analyzers and polyatomic interferences in mass spectrometry.
Compound Profiling & Theoretical Baselines
Before selecting an analytical technique, we must establish the theoretical mass fractions of the target compound. For structural confirmation, experimental results must fall within ±0.3% of these theoretical values to verify chemical identity and purity.
Table 1: Theoretical Elemental Composition ( C16H15ClO3 )
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Mass Percentage (%) | Acceptable Experimental Range (±0.3%) |
| Carbon (C) | 12.011 | 16 | 192.176 | 66.10% | 65.80% – 66.40% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.20% | 4.90% – 5.50% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 16.51% | 16.21% – 16.81% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 12.19% | 11.89% – 12.49% |
| Total MW | - | - | 290.743 g/mol | 100.00% | - |
Phase 1: Structural Elemental Analysis (CHNO & Cl)
To validate the empirical formula, we must quantify the macro-elements. We compare standard methodologies to identify the most robust approach for this halogenated matrix.
Method Comparison: Macro-Elemental Quantification
| Target | Traditional Method | Modern Superior Alternative | Causality / Rationale for Selection |
| C, H, N, O | Classical Pregl-Dumas | Modified Dumas (w/ Ag Wool Scrubber) | The 12.19% Cl in the sample generates HCl and Cl2 gas during combustion. Unscrubbed halogens will poison the copper reduction catalyst and skew Thermal Conductivity Detector (TCD) readings. Adding a silver wool zone precipitates stable AgCl , protecting the system[1]. |
| Chlorine | Schöniger Flask Titration | Combustion Ion Chromatography (CIC) | Schöniger flasks suffer from volatile halogen loss and manual titration errors. CIC automates flash combustion and absorbs the analyte directly into an aqueous eluent for highly sensitive IC detection[2]. |
Self-Validating Protocol 1: Modified Dumas CHNO Analysis
This protocol incorporates internal validation via Certified Reference Materials (CRMs).
-
System Preparation: Pack the primary combustion reactor (1000°C) with oxidative catalysts (e.g., WO3 ) and a terminal zone of fine silver wool [1].
-
Calibration & System Suitability: Run a blank tin capsule, followed by a CRM (e.g., Sulfanilic acid) with known CHNS-O values. The system is validated only if the CRM results fall within ±0.1% of their certified values.
-
Sample Introduction: Weigh exactly 1.500 mg of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate into a tin capsule. The tin acts as a flash-combustion accelerant, temporarily driving local temperatures to ~1800°C.
-
Combustion & Scrubbing: The sample oxidizes in an O2 stream. The silver wool traps the liberated chlorine as solid AgCl .
-
Detection: The purified gas stream ( CO2 , H2O , N2 ) passes through a GC column and is quantified by a TCD.
Phase 2: Trace Elemental Impurities (USP <232> / <233>)
Beyond structural confirmation, pharmaceutical applications require screening for toxic heavy metals (e.g., As, Cd, Pb, Hg) to meet Permitted Daily Exposure (PDE) limits as defined by USP <232> and ICH Q3D.
Method Comparison: Trace Impurity Profiling
| Feature | ICP-OES (Optical Emission) | ICP-MS (Mass Spectrometry) |
| Sensitivity (LOD) | Parts-per-billion (ppb) | Parts-per-trillion (ppt) |
| Matrix Tolerance | High (Robust plasma) | Moderate (Requires higher dilution) |
| Interference Handling | Optical resolution | Kinetic Energy Discrimination (KED) / Mass-shift |
| Verdict for this API | Insufficient for parenteral PDEs | Required , but necessitates Collision Cell technology |
The Expertise Insight: Overcoming the ArCl+ Polyatomic Interference Because Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is highly chlorinated, its digestion floods the sample matrix with chloride ions. In the argon plasma of the ICP-MS, Argon ( 40Ar ) and Chlorine ( 35Cl ) combine to form the polyatomic ion 40Ar35Cl+ . This ion has a mass-to-charge ratio (m/z) of 75, which perfectly overlaps with the only stable isotope of Arsenic ( 75As+ ). Without intervention, this causes massive false-positive Arsenic readings[3].
Self-Validating Protocol 2: Closed-Vessel Digestion & ICP-MS (He-KED Mode)
This protocol uses spike-recovery to ensure matrix effects are fully neutralized[4].
-
Microwave Digestion: Weigh 0.5 g of the sample into a PTFE microwave vessel. Add 5 mL concentrated HNO3 and 1 mL H2O2 . Crucial: Do not add HCl , as the API already contributes significant chloride.
-
Mineralization: Run a closed-vessel microwave program (ramp to 200°C over 15 mins, hold for 15 mins) to ensure complete destruction of the organic matrix without losing volatile elements like Mercury ( Hg ).
-
Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Automatically spike the sample stream with internal standards ( 45Sc , 72Ge , 115In , 209Bi ) to correct for plasma fluctuations and matrix suppression.
-
He-KED ICP-MS Analysis: Operate the ICP-MS in Collision Cell mode using Helium gas. The larger 40Ar35Cl+ polyatomic ions collide more frequently with He atoms than the smaller 75As+ ions, losing kinetic energy and being filtered out by the quadrupole bias[3].
-
Validation (Spike Recovery): Prepare a duplicate sample spiked with target elements at 50%, 100%, and 150% of the target limit ( J ). The analysis is self-validating if spike recoveries fall strictly between 70% and 150%[4].
Analytical Workflows & Mechanisms
Caption: Workflow for comprehensive structural and trace elemental analysis of the target compound.
Caption: Mechanism of Helium Kinetic Energy Discrimination (KED) resolving ArCl+ interference.
References
-
Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution." URL:[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the gas-phase fragmentation behavior of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a compound featuring a benzyl ether linkage and an ethyl benzoate moiety. Understanding its fragmentation is crucial for its unambiguous identification, metabolite profiling, and degradation product analysis.
This document moves beyond a mere listing of fragments. It delves into the mechanistic rationale behind bond cleavages, drawing comparisons with structurally related compounds to highlight the influence of different functional groups on fragmentation pathways. The insights provided herein are grounded in established principles of mass spectrometry and supported by experimental data from analogous systems.
Predicted Fragmentation Pattern of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
The structure of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate offers several potential sites for fragmentation under mass spectrometric conditions, typically involving techniques like Collision-Induced Dissociation (CID).[1] The primary fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The key structural components influencing fragmentation are the ethyl ester, the benzoate aromatic ring, the benzylic ether linkage, and the chloro-substituted benzyl group.
A significant fragmentation pathway for benzyl ethers involves the formation of a stable benzyl cation.[2][3] For Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, the most prominent fragmentation is expected to be the cleavage of the C-O bond of the benzyl ether, leading to the formation of the 4-chlorobenzyl cation. This cation can further rearrange to the more stable tropylium ion.[2]
Another major fragmentation pathway for benzoate esters involves the loss of the alkoxy group from the ester functionality.[4] In this case, the loss of an ethoxy radical or ethylene can be expected.
The following diagram illustrates the predicted primary fragmentation pathways for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Caption: Predicted fragmentation pathways of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Comparative Fragmentation Analysis
To provide a clearer understanding of the fragmentation drivers, we will compare the predicted fragmentation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate with two structurally related compounds: Ethyl 4-hydroxybenzoate and Benzyl benzoate.
Ethyl 4-hydroxybenzoate
This compound lacks the 4-chlorobenzyl group, replacing it with a hydroxyl group. This substitution significantly alters the fragmentation pattern. The primary fragmentation will involve the ester group, with characteristic losses of ethylene (M-28) and the ethoxy radical (M-45). The presence of the phenolic hydroxyl group may also lead to the loss of CO, a common fragmentation for phenols.
Benzyl Benzoate
Benzyl benzoate shares the benzyl ether linkage with our target compound but has an unsubstituted benzyl group and a benzoate group instead of an ethyl benzoate. The dominant fragmentation pathway for benzyl benzoate is the formation of the benzyl cation (m/z 91), which often rearranges to the highly stable tropylium ion.[2] Another significant fragment is the benzoyl cation (m/z 105), formed by the loss of the benzyloxy radical.
Data Summary
| Compound | Key Structural Features | Predicted Major Fragment Ions (m/z) | Rationale for Major Fragments |
| Ethyl 4-[(4-chlorobenzyl)oxy]benzoate | Ethyl ester, Benzyl ether, Chloro-substitution | 125/127, M-28, M-45, 77 | Stable 4-chlorobenzyl cation formation is highly favored. Ester fragmentation is a secondary pathway. |
| Ethyl 4-hydroxybenzoate | Ethyl ester, Phenolic hydroxyl | M-28, M-45, M-CO | Dominated by ester fragmentation. Loss of CO from the phenol is also possible. |
| Benzyl Benzoate | Benzyl ester | 91, 105, 77 | Formation of the very stable benzyl/tropylium cation is the primary pathway. The benzoyl cation is also a major fragment. |
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate and related compounds using a triple quadrupole or ion trap mass spectrometer.
I. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
II. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (Optimize for maximal parent ion intensity)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): 3 - 5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
-
MS1 (Full Scan) Analysis:
-
Mass Range: m/z 50 - 500
-
Scan Time: 0.5 - 1.0 s
-
-
MS2 (Product Ion Scan) Analysis:
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•.
-
Collision Gas: Argon at a pressure of 1 - 3 x 10⁻³ mbar.
-
Collision Energy: Ramp the collision energy (e.g., 10 - 40 eV) to observe the full range of fragment ions. This allows for the construction of a comprehensive fragmentation spectrum. Collision-induced dissociation (CID) is a common technique for this purpose.[1]
-
III. Workflow Diagram
Caption: General workflow for MS analysis of the target compound.
Conclusion
The fragmentation pattern of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate in mass spectrometry is predicted to be dominated by the cleavage of the benzyl ether bond, yielding a characteristic isotopic cluster for the 4-chlorobenzyl cation at m/z 125/127. Secondary fragmentation pathways involving the ethyl ester group are also anticipated. By comparing its fragmentation with that of Ethyl 4-hydroxybenzoate and Benzyl benzoate, we can clearly discern the influence of the benzyl ether and the chloro-substituent on the fragmentation process. This comparative approach, coupled with a robust experimental protocol, provides a solid framework for the confident identification and structural characterization of this and related molecules in complex matrices.
References
-
Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9654. [Link]
-
Chen, Y., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 22(1), 129-138. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 91(10), 2727-2732. [Link]
-
NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST Chemistry WebBook. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
Sources
Comparative Reactivity Guide: Chlorobenzyl Benzoate vs. Benzyl Benzoate
Executive Summary & Structural Overview
Benzyl benzoate (BB) and its halogenated derivatives, such as 4-chlorobenzyl benzoate (4-CBB), are critical esters in organic synthesis, pharmaceutical development, and materials science. While BB is ubiquitous as a solvent, excipient, and scabicide, chlorobenzyl benzoates serve as highly specialized intermediates—particularly in the synthesis of chlorobenzyl alcohols via [1]. Understanding the comparative reactivity of these two esters is essential for optimizing synthetic yields, predicting metabolic stability, and controlling hydrolysis rates in drug formulation workflows.
Mechanistic Causality: Electronic Substituent Effects
The fundamental difference in reactivity between BB and 4-CBB is governed by the electronic environment of the benzyl ring. In nucleophilic acyl substitution reactions, such as alkaline hydrolysis (the BAC2 mechanism), the ester is cleaved to form a benzoate anion and the corresponding alcohol.
-
The Inductive Effect (-I): The presence of the highly electronegative chlorine atom on the benzyl ring of 4-CBB exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework.
-
Transition State Stabilization: During the rate-determining step, a hydroxide nucleophile attacks the carbonyl carbon, forming a negatively charged tetrahedral intermediate. As this intermediate collapses, the carbon-oxygen bond cleaves. The chlorine atom stabilizes the developing negative charge on the departing 4-chlorobenzyl alkoxide leaving group.
-
Kinetic Consequence: Because the 4-chlorobenzyl alkoxide is a weaker base and a superior leaving group compared to the unsubstituted benzyl alkoxide, the activation energy for the intermediate's breakdown is significantly lowered. Consequently, 4-CBB undergoes alkaline hydrolysis at a much faster rate than BB.
Logical relationship of chlorine substituent effects on ester hydrolysis kinetics.
Quantitative Performance & Experimental Data
The structural differences directly impact synthetic efficiency. For instance, in utilizing nitrosobenzene and triphenylphosphine, the synthesis of 4-CBB proceeds with a higher yield (57%) compared to BB (47%) under identical mild conditions (0 °C)[2],[3].
Furthermore, in industrial phase-transfer catalysis (PTC), chlorobenzyl benzoates are deliberately synthesized as intermediates because their subsequent hydrolysis cleanly yields chlorobenzyl alcohols without the problematic formation of dibenzyl ether byproducts[1],[4].
Table 1: Quantitative Comparison of BB and 4-CBB
| Parameter | Benzyl Benzoate (BB) | 4-Chlorobenzyl Benzoate (4-CBB) |
| Chemical Formula | C14H12O2 | C14H11ClO2 |
| Leaving Group in BAC2 Hydrolysis | Benzyl alkoxide | 4-Chlorobenzyl alkoxide |
| Relative Hydrolysis Rate | Baseline (1x) | Accelerated (>1x) due to -I effect |
| Mitsunobu Synthesis Yield | 47%[2] | 57%[2] |
| Primary Industrial/Pharma Use | Solvent, Scabicide, Excipient | Intermediate for chlorobenzyl alcohols[1] |
Self-Validating Experimental Protocols
Protocol A: Synthesis via Mitsunobu Esterification
This protocol utilizes nitrosobenzene as a reagent, providing a mild alternative to traditional dialkyl azodicarboxylates[3].
-
Preparation: In a 100 mL round-bottom flask, dissolve 0.60 mmol of the respective alcohol (benzyl alcohol for BB; 4-chlorobenzyl alcohol for 4-CBB), 0.72 mmol of benzoic acid, and 1.5 mmol of nitrosobenzene in 54 mL of dried acetonitrile[2].
-
Cooling: Seal the flask with a septum and cool to 0 °C in an ice-water bath.
-
Causality: Low temperatures prevent unwanted side reactions and the premature decomposition of the highly reactive nitrosobenzene-triphenylphosphine adduct.
-
-
Activation: Add a cold solution of triphenylphosphine (10 mL, 0.15 M, 1.5 mmol) in dried acetonitrile dropwise[2].
-
Reaction & Validation: Stir at 0 °C for 30 min. Evaporate the mixture and inspect the crude product via 1H NMR to estimate conversion.
-
Self-Validation System: The disappearance of the benzylic CH2 alcohol protons and the appearance of the esterified benzylic CH2 protons at ~5.3–5.4 ppm acts as an internal validation check, confirming successful acyl substitution before proceeding to chromatography[2].
-
-
Purification: Purify via silica gel column chromatography (hexane–ethyl acetate 10:1) to obtain the pure ester oil[2].
Protocol B: Comparative Kinetic Alkaline Hydrolysis Assay
To objectively compare the reactivity between the two esters, a parallel kinetic assay must be employed.
-
Initiation: Prepare equimolar solutions (0.05 M) of BB and 4-CBB in a 70:30 dioxane/water co-solvent system (to ensure complete ester solubility). Equilibrate the reaction vessels to 25 °C.
-
Reaction: Add a 10-fold molar excess of 0.1 M NaOH to initiate pseudo-first-order hydrolysis.
-
Sampling & Quenching: Withdraw 1.0 mL aliquots at precise 5-minute intervals. Immediately inject the aliquot into a vial containing 1.0 mL of 0.1 M HCl.
-
Causality & Validation: The HCl instantly neutralizes the NaOH, halting the hydrolysis at that exact time point. This self-validating quench ensures that the subsequent HPLC analysis reflects the true concentration of the unreacted ester at the exact moment of sampling, preventing data skew from ongoing degradation in the autosampler.
-
-
Quantification: Analyze the quenched samples via RP-HPLC (UV-Vis detection at 254 nm) to quantify the remaining ester and the formed benzoic acid.
-
Data Analysis: Plot ln([Ester]t/[Ester]0) versus time. The steeper negative slope for 4-CBB will quantitatively demonstrate its enhanced reactivity.
Workflow for comparative kinetic hydrolysis assay of benzoate esters.
References
-
Pokluda, A., Kohout, M., Chudoba, J., Krupička, M., & Cibulka, R. (2019). "Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction." ACS Omega, 4(3), 5012–5018.[Link]
-
Joshi, S. R., & Sawant, S. B. (2000). "Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects." Organic Process Research & Development, 4(1), 23–29.[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
This guide provides a detailed protocol for the proper disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, designed for laboratory professionals engaged in research and development. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance with bodies like the Environmental Protection Agency (EPA), and protecting the environment. The central principle guiding the disposal of this compound is its classification as a halogenated organic waste , which necessitates specific handling and segregation from other chemical waste streams.
Part 1: Hazard Assessment & Pre-Disposal Safety
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and the required safety measures is paramount. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[1][2]
Chemical Profile for Disposal
A substance's physical and chemical characteristics directly inform its safe disposal pathway. Ethyl 4-[(4-chlorobenzyl)oxy]benzoate contains a chlorinated benzyl group, which is the defining feature for its waste classification.
| Property | Characteristic | Significance for Disposal |
| Physical State | Solid or Liquid | Dictates the need for secure, leak-proof containment. |
| Key Functional Groups | Ester, Ether, Chlorinated Aromatic Ring | The presence of chlorine categorizes it as a halogenated organic compound .[3] |
| Primary Disposal Class | Halogenated Hazardous Waste | Must be segregated from non-halogenated solvent waste.[4][5] |
| Reactivity | Generally stable, but store away from strong oxidizing agents. | Incompatible materials must be stored separately to prevent dangerous reactions.[4][6] |
Required Personal Protective Equipment (PPE)
Handling of both the pure chemical and its waste requires stringent adherence to safety protocols to minimize exposure.
-
Eye Protection : Wear chemical safety glasses or goggles.
-
Hand Protection : Use impervious, chemical-resistant gloves. Check glove compatibility charts for suitability against aromatic and chlorinated compounds.[7]
-
Body Protection : A standard laboratory coat is required. For larger quantities or potential splashes, a chemically resistant apron should be worn.[7]
-
Work Area : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2][8]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a systematic process governed by federal and local regulations. The following steps provide a clear workflow from waste generation to final collection.
Step 1: Segregate as Halogenated Waste
This is the most critical step in the disposal process. Due to the presence of chlorine, this compound must be collected in a designated halogenated waste stream.
-
Causality : Halogenated organic compounds require specialized, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins. This disposal method is distinct from and more costly than methods for non-halogenated wastes, such as fuels blending.[5] Commingling these waste streams leads to improper disposal and significantly increases disposal costs for the entire container.[5]
-
Action : Designate a specific waste container solely for halogenated compounds. Never mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[4][9]
Step 2: Select a Compatible Waste Container
The integrity of the waste container is essential for preventing leaks and ensuring safe storage.
-
Requirements :
-
The container must be made of a chemically compatible material (high-density polyethylene or glass is often suitable for organic solvents).[1]
-
It must be in good condition, free of cracks, and have a secure, leak-proof, screw-on cap.[1][10]
-
The exterior must be clean and free of chemical residue.
-
Do not use funnels as makeshift lids; the container must be sealed at all times except when waste is actively being added.[4]
-
Step 3: Label the Container Correctly and Completely
Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[1][11]
-
Action : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[12]
-
Label Contents :
-
Generator Information : Principal Investigator's name, lab location (building and room number), and contact information.[12]
-
Chemical Contents : Write the full, unabbreviated chemical name: "Ethyl 4-[(4-chlorobenzyl)oxy]benzoate". If it is part of a mixture, list all components and their approximate percentages.[12][13]
-
Hazard Identification : Check the appropriate hazard boxes on the label (e.g., Toxic, Health Hazard).
-
Step 4: Accumulate Waste Safely
Follow best practices when adding waste to the container.
-
Action : Perform all waste additions inside a fume hood to minimize inhalation exposure.
-
Fill Level : Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion and prevent spills.[4][11]
-
Closure : Securely cap the container immediately after adding waste.
Step 5: Ensure Proper Temporary Storage
While awaiting pickup, the waste container must be stored safely within the laboratory.
-
Location : Store the container in a designated satellite accumulation area that is under the direct control of laboratory personnel.[11]
-
Secondary Containment : Place the waste container inside a larger, chemically resistant container (a secondary containment bin) to contain any potential leaks.[1][9]
-
Segregation : Keep the halogenated waste container physically separated from incompatible waste streams, particularly acids, bases, and oxidizers.[4][6]
Step 6: Arrange for Final Disposal
Hazardous waste must be disposed of through your institution's official channels.
-
Action : Follow your facility's specific procedures for requesting a hazardous waste pickup from the EHS office.[12] This typically involves submitting a chemical waste collection form.
-
Compliance : Disposal must be managed by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10][14]
Part 3: Prohibited Actions & Emergency Procedures
Critical Prohibitions
-
DO NOT pour Ethyl 4-[(4-chlorobenzyl)oxy]benzoate down the drain. This is illegal and introduces toxic pollutants into the water system.[2][12][15]
-
DO NOT dispose of this chemical in the regular trash, either as a liquid or absorbed onto a solid medium.[10][12]
-
DO NOT mix with non-halogenated, acidic, or other incompatible waste streams.[4]
Spill Management
In the event of an accidental spill:
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated space, evacuate the area. Ensure the fume hood is operational.
-
Control Ignition Sources : If the solvent is flammable, remove any potential sources of ignition.[16]
-
Absorb Spill : For small spills, use an inert absorbent material such as vermiculite or sand.[2]
-
Collect Waste : Carefully scoop the absorbent material into a designated container, label it as hazardous waste, and dispose of it along with other contaminated materials.[2]
-
Report : For large spills, contact your institution's EHS or emergency response team immediately.
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Caption: Logical workflow for the disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Conclusion
The responsible disposal of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a non-negotiable aspect of laboratory safety and environmental stewardship. By correctly identifying it as a halogenated organic compound and meticulously following the protocol of segregation, proper containerization, complete labeling, and authorized disposal, researchers can ensure they are operating in compliance with regulations and contributing to a safe research environment. When in doubt, always contact your institution's Environmental Health and Safety department for guidance.
References
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Chemical Waste Disposal Guidelines . (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
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Halogenated Waste . (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
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Material Safety Data Sheet . (2011, June 01). Alfa Aesar. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]
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Chemistry Lab Waste Disposal . (2024, June 17). Environmental Marketing Services. Retrieved from [Link]
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How to Dispose of Chemical Waste . (n.d.). University of Tennessee, Knoxville, Environmental Health and Safety. Retrieved from [Link]
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Chemical Waste Disposal Guidelines for Educational Facilities . (2026, February 03). MLI Environmental. Retrieved from [Link]
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Organic solvent waste . (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]
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Safety Data Sheets (SDS) - Ethylbenzene . (n.d.). Bio-Rad. Retrieved from [Link]
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Working with Hazardous Chemicals . (n.d.). Organic Syntheses. Retrieved from [Link]
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SAFETY DATA SHEET - ETHYL BENZOATE . (n.d.). Philip Harris. Retrieved from [Link]
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Personal protective equipment for handling Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. When handling novel synthetic intermediates like Ethyl 4-[(4-chlorobenzyl)oxy]benzoate , we must evaluate the molecule's specific physicochemical properties to engineer a robust, self-validating safety protocol.
This compound features a benzoate ester core linked to a 4-chlorobenzyl group. The presence of the halogen (chlorine) and the ester linkage significantly increases its lipophilicity (LogP). While it is likely a stable crystalline solid at room temperature, its high lipid solubility means that if it is dissolved in common drug-discovery carrier solvents (such as DMSO, DMF, or Dichloromethane), it can rapidly penetrate the stratum corneum of the skin. Therefore, standard baseline PPE is insufficient; we must design a targeted defense system.
Here is the comprehensive operational and logistical guide for handling Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Mechanistic Hazard Assessment & PPE Selection
The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) must be selected based on a formal hazard assessment[1]. For this specific ester, the primary risks are dermal absorption (when solubilized) and ocular irritation from aerosolized micro-particles during powder transfer.
Quantitative PPE Selection Matrix
| PPE Category | Recommended Specification | Carrier Solvent Consideration | Est. Breakthrough Time | Causality & Scientific Rationale |
| Hand Protection | Double-layered Nitrile (≥5 mil) or Neoprene | DMSO, DMF, DCM | ~10-30 min (DCM), >240 min (DMSO) | Lipophilicity of the chlorobenzyl moiety increases dermal penetration risk when solubilized. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | N/A | N/A | Protects ocular mucosa from aerosolized micro-particles during powder transfer and solvent splashes. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Flammable solvents (e.g., THF, Methanol) | N/A | Prevents powder accumulation on personal clothing; FR mitigates ignition risks from carrier solvents. |
Note: Defective or improper gloves can become a serious hazard by trapping chemicals against the skin. Always inspect gloves for discoloration or punctures prior to use[2].
Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: System Validation & Gowning
-
Fume Hood Validation: Verify that the chemical fume hood monitor reads a face velocity between 80–100 linear feet per minute (fpm). Validation: Do not proceed if the alarm is sounding or flow is below 80 fpm.
-
Glove Integrity Test: Perform a visual and pneumatic inflation test on your primary nitrile gloves to check for micro-punctures.
-
Donning: Put on the FR lab coat. Button it completely to the neck. Don the primary nitrile gloves, ensuring the cuffs are tucked under the lab coat sleeves. Don the secondary (outer) nitrile gloves over the sleeves.
-
Ocular Protection: Don ANSI Z87.1 chemical splash goggles.
Phase 2: Active Handling & Synthesis
-
Static Mitigation: Halogenated powders can carry static charges. Use a static-dissipative weigh boat and a grounded micro-spatula for transferring the Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
-
Transfer: Weigh the required mass inside the fume hood.
-
Solubilization: Add the carrier solvent (e.g., DMSO) directly to the reaction vessel inside the hood. Seal the vessel tightly before removing it from the engineering controls.
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and hood surfaces with an appropriate solvent (e.g., isopropanol), then dispose of the wipes as solid hazardous waste.
-
Glove Removal (Beak Method): Pinch the exterior of the outer glove at the wrist and peel it off inside-out to avoid skin contact.
-
Hygiene: Remove goggles and lab coat. Wash hands thoroughly with soap and water for a minimum of 20 seconds.
Workflow for the safe handling and PPE validation of Ethyl 4-[(4-chlorobenzyl)oxy]benzoate.
Waste Disposal and Logistical Plan
The presence of the chlorine atom in the 4-chlorobenzyl group fundamentally dictates the disposal logistics. Under Environmental Protection Agency (EPA) guidelines, any solvent mixture containing this compound must be strictly segregated from general organic waste to prevent the formation of highly toxic dioxins during standard incineration.
Disposal Execution Steps:
-
Classification: Route all liquid waste containing this compound exclusively to the Halogenated Organic Waste stream.
-
Solid Waste: Dispose of contaminated weigh boats, pipette tips, and primary gloves in a designated Solid Hazardous Waste bin.
-
Satellite Accumulation Area (SAA) Compliance: Transfer the waste to your laboratory's SAA. The EPA mandates that SAA containers must remain securely closed at all times, except when actively adding or removing waste[3]. Venting is only permitted if necessary for the proper operation of laboratory equipment[4].
-
Secondary Containment: Ensure the halogenated waste carboy is placed inside a secondary containment tray to capture potential leaks.
Decision logic for the classification and disposal of halogenated chemical waste.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory.
- Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC." nih.gov.
- Environmental Protection Agency (EPA).
- Environmental Protection Agency (EPA).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
